Rp-8-Br-cGMPS (sodium salt)
Description
BenchChem offers high-quality Rp-8-Br-cGMPS (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rp-8-Br-cGMPS (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C10H10BrN5NaO6PS |
|---|---|
Molecular Weight |
462.15 g/mol |
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-,23?;/m1./s1 |
InChI Key |
CHTSSROWUAICIL-HUSULMCLSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[S-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[S-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Rp-8-Br-cGMPS (Sodium Salt)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rp-8-Bromo-guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer, sodium salt (commonly known as Rp-8-Br-cGMPS) is a pivotal research tool for elucidating cellular signaling pathways mediated by cyclic guanosine monophosphate (cGMP). This technical guide provides a comprehensive overview of the mechanism of action of Rp-8-Br-cGMPS, its selectivity, and its applications in research. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in the laboratory.
Core Mechanism of Action: Competitive Inhibition of cGMP-Dependent Protein Kinase (cGK)
Rp-8-Br-cGMPS functions primarily as a potent and selective competitive inhibitor of cGMP-dependent protein kinase (cGK), also known as protein kinase G (PKG).[1] As a structural analog of cGMP, Rp-8-Br-cGMPS binds to the cGMP-binding sites on the regulatory domain of cGK. However, due to the Rp-configuration of the phosphorothioate group, it fails to induce the conformational change necessary for the activation of the kinase's catalytic domain. By occupying the cGMP binding sites, Rp-8-Br-cGMPS effectively prevents the binding of the endogenous activator, cGMP, thereby competitively inhibiting the downstream phosphorylation of target proteins by cGK.[1]
This compound is a member of the Rp-diasporeomers of cGMP phosphorothioates, which are known to be antagonists of cGMP action.[1] Its utility as a research tool is enhanced by its membrane permeability, allowing it to be used in intact cell systems, and its resistance to hydrolysis by phosphodiesterases (PDEs), ensuring its stability and prolonging its inhibitory effect.[1][2]
dot
References
Rp-8-Br-cGMPS (Sodium Salt): A Technical Guide to a Seminal Protein Kinase G Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Rp-8-Br-cGMPS (sodium salt), a foundational competitive inhibitor of cGMP-dependent protein kinase (PKG). While largely succeeded by more potent and selective analogs like Rp-8-Br-PET-cGMPS, understanding the characteristics and experimental applications of Rp-8-Br-cGMPS remains crucial for researchers in cellular signaling and drug development. This document details its mechanism of action, physicochemical properties, and inhibitory constants, and provides exemplary experimental protocols and signaling pathway diagrams to facilitate its effective use in the laboratory.
Introduction
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that orchestrates a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. The primary effector of many cGMP-mediated events is the cGMP-dependent protein kinase (PKG). The study of PKG signaling pathways has been greatly advanced by the development of pharmacological tools that can modulate its activity. Rp-8-Br-cGMPS is a cGMP analog that acts as a competitive inhibitor of PKG, making it a valuable tool for elucidating the roles of the cGMP/PKG signaling cascade. By competing with endogenous cGMP for the regulatory binding sites on PKG, Rp-8-Br-cGMPS prevents the conformational changes required for kinase activation.
Physicochemical Properties and Handling
Proper storage and handling of Rp-8-Br-cGMPS are critical for maintaining its stability and efficacy in experimental settings.
| Property | Data |
| Chemical Name | 8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-Isomer, Sodium Salt |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆PS |
| Molecular Weight | 462.15 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in water (up to 50 mM) |
| Storage | Store at -20°C, desiccated. The product is stable for up to 12 months under these conditions. |
Note: For the more potent analog, Rp-8-Br-PET-cGMPS, the molecular weight is 562.27 g/mol (C₁₈H₁₄BrN₅NaO₆PS) and it is soluble in water (up to 20 mM) and DMSO (up to 40 mM). Storage conditions are the same.[1][2]
Mechanism of Action and In Vitro Activity
Rp-8-Br-cGMPS functions as a competitive antagonist at the cGMP binding sites on the regulatory domain of PKG. This prevents the activation of the kinase by endogenous cGMP. While effective, it is important to note its selectivity profile, as it can also inhibit cAMP-dependent protein kinase (PKA) at higher concentrations.
A more potent and selective analog, Rp-8-Br-PET-cGMPS , has been developed and is often preferred for its enhanced inhibitory properties.
Quantitative Inhibitory Data
| Inhibitor | Target | Apparent Ki (μM) | IC₅₀ (μM) | Notes |
| Rp-8-Br-PET-cGMPS | PKG Iα & Iβ | 0.03 | - | A highly potent and selective inhibitor of PKG.[3] |
| PKA Type II | 10 | - | Demonstrates good selectivity for PKG over PKA.[3] | |
| Rp-8-pCPT-cGMPS | cGK Iα | - | 18.3 | A cell-permeable cGMP analog that competitively inhibits cGKs. |
| cGK II | - | 0.16 | Shows some selectivity for cGK II over cGK Iα. |
Signaling Pathways
The cGMP/PKG Signaling Pathway
The canonical cGMP/PKG signaling pathway is initiated by the synthesis of cGMP by guanylate cyclases. cGMP then binds to and activates PKG, which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.
Caption: The cGMP/PKG signaling pathway and the point of inhibition by Rp-8-Br-cGMPS.
Experimental Protocols
The following protocols are generalized and should be adapted based on the specific experimental system and research question.
In Vitro PKG Inhibition Assay
This protocol describes a method to determine the inhibitory potential of Rp-8-Br-cGMPS on purified PKG.
Caption: Workflow for an in vitro PKG inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Rp-8-Br-cGMPS in water.
-
Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare solutions of purified PKG, a fluorescently labeled peptide substrate for PKG, cGMP, and ATP in a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
-
Inhibition Reaction:
-
In a microplate, add the purified PKG to each well.
-
Add the various dilutions of Rp-8-Br-cGMPS to the wells and incubate for 10-15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of cGMP, the peptide substrate, and ATP.
-
-
Incubation and Detection:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence of the phosphorylated substrate using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Assessment of Smooth Muscle Relaxation
This protocol outlines a method to investigate the role of PKG in smooth muscle relaxation using an isolated tissue bath.
Methodology:
-
Tissue Preparation:
-
Isolate a segment of smooth muscle tissue (e.g., rabbit aorta) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Connect the tissue to an isometric force transducer to record changes in tension.
-
-
Contraction and Inhibition:
-
Induce a stable contraction in the tissue using a contractile agent such as phenylephrine.
-
Once a stable contraction is achieved, add Rp-8-Br-cGMPS (e.g., 30 μM) to the organ bath and allow it to equilibrate with the tissue.[2]
-
-
Induction of Relaxation:
-
Generate a cumulative concentration-response curve to a relaxing agent that acts via the cGMP pathway (e.g., the cGMP analog 8-Br-cGMP or a nitric oxide donor like sodium nitroprusside).[2]
-
-
Data Analysis:
-
Compare the concentration-response curves in the presence and absence of Rp-8-Br-cGMPS. A rightward shift in the curve in the presence of the inhibitor indicates that the relaxation is mediated by PKG.
-
Applications in Research
-
Elucidation of Signaling Pathways: Rp-8-Br-cGMPS and its analogs are instrumental in dissecting the contribution of PKG to various cellular processes.
-
Target Validation: In drug discovery, these inhibitors can be used to validate PKG as a potential therapeutic target.
-
Study of Disease Mechanisms: These compounds have been used to investigate the role of dysregulated cGMP/PKG signaling in diseases such as cardiovascular disorders and neurodegenerative diseases.
Conclusion
Rp-8-Br-cGMPS, while often superseded by more advanced analogs, remains a cornerstone in the pharmacologist's toolkit for studying cGMP-mediated signaling. Its competitive inhibitory action on PKG has provided invaluable insights into the physiological and pathophysiological roles of this crucial kinase. A thorough understanding of its properties, as outlined in this guide, is essential for its appropriate and effective application in research and development. Researchers are encouraged to consider the more potent and selective analog, Rp-8-Br-PET-cGMPS, for experiments requiring higher specificity.
References
The Role of Rp-8-Br-cGMPS in cGMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, and phototransduction. The cellular effects of cGMP are primarily mediated through three main targets: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels (CNG channels), and phosphodiesterases (PDEs) that are allosterically regulated by cGMP. Dysregulation of the cGMP signaling pathway is implicated in various pathological conditions, making its components attractive targets for therapeutic intervention.
This technical guide provides an in-depth exploration of Rp-8-Br-cGMPS , a pivotal pharmacological tool for dissecting cGMP signaling pathways. As a membrane-permeant cGMP analog, Rp-8-Br-cGMPS is widely utilized as a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG). Its utility extends to the study of other cGMP-binding proteins, enabling researchers to elucidate the specific contributions of different effectors in complex biological systems. This document will detail its mechanism of action, summarize key quantitative data, provide experimental protocols for its use, and visualize its role in relevant signaling cascades.
Mechanism of Action
Rp-8-Br-cGMPS, also known as 8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer, is a structural analog of cGMP. The "Rp" designation refers to the stereochemistry at the phosphorus atom of the cyclic phosphate group, which is crucial for its inhibitory activity against PKG. It competitively binds to the cGMP-binding sites on the regulatory domain of PKG, thereby preventing the conformational change required for the activation of its catalytic domain.[1] This blockade of PKG activation inhibits the subsequent phosphorylation of downstream target proteins.
While primarily known as a PKG inhibitor, it is important for researchers to be aware of its effects on other cGMP-binding proteins. Studies have shown that Rp-8-Br-cGMPS can also interact with certain phosphodiesterase (PDE) isoforms and cyclic nucleotide-gated (CNG) channels.[1][2] Understanding this broader target profile is essential for the accurate interpretation of experimental results.
Quantitative Data
The following tables summarize the known quantitative data for the interaction of Rp-8-Br-cGMPS with its primary targets. This information is critical for designing experiments and interpreting results.
| Target | Parameter | Value | Species/System | Reference |
| PKG Iα | Ki | 0.03 µM (30 nM) | Purified bovine lung | [3] |
| PKG Iβ | Ki | 35 nM | Not specified | [1] |
| PKG II | Ki | 30 nM | Not specified | [1] |
| PKA Type II | Ki | 10 µM (10,000 nM) | Purified bovine heart | [3] |
| cGMP-gated channels | IC50 | 25 µM (25,000 nM) | Rod photoreceptor | [1] |
Note: Ki represents the inhibition constant, and IC50 represents the half-maximal inhibitory concentration. Lower values indicate higher potency.
| Target Protein | Interaction |
| PDE1β | Binds |
| PDE1c | Binds |
| PDE6α | Binds |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Rp-8-Br-cGMPS in research. Below are representative protocols for key experiments.
In Vitro cGMP-Dependent Protein Kinase (PKG) Inhibition Assay
This protocol outlines a non-radioactive, fluorescence-based assay to determine the inhibitory potential of Rp-8-Br-cGMPS on PKG activity.[4]
Materials:
-
Purified recombinant PKG Iα or Iβ
-
Biotinylated VASP-derived peptide substrate
-
Rp-8-Br-cGMPS
-
cGMP
-
ATP
-
VASP-specific monoclonal phosphoserine antibody
-
Europium-labeled secondary antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA)
-
96- or 384-well microplates
-
Time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader
Procedure:
-
Prepare a reaction mixture containing the biotinylated VASP peptide substrate, cGMP (to activate the kinase), and varying concentrations of Rp-8-Br-cGMPS in the assay buffer.
-
Initiate the kinase reaction by adding purified PKG and ATP to the reaction mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents: the VASP-specific phosphoserine antibody, the europium-labeled secondary antibody, and APC-labeled streptavidin.
-
Incubate the plate in the dark at room temperature to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for europium and APC.
-
The FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each concentration of Rp-8-Br-cGMPS and determine the IC50 value.
Organ Bath Assay for Smooth Muscle Relaxation
This protocol describes the use of an isolated tissue organ bath to study the effect of Rp-8-Br-cGMPS on smooth muscle relaxation.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Vasoconstrictor agent (e.g., phenylephrine, KCl)
-
Vasodilator agent that acts via the cGMP pathway (e.g., sodium nitroprusside, 8-Br-cGMP)
-
Rp-8-Br-cGMPS
Procedure:
-
Prepare the organ bath system by filling the chambers with Krebs-Henseleit solution and bubbling with carbogen gas at 37°C.
-
Dissect and mount the smooth muscle tissue strips in the organ bath chambers under a resting tension.
-
Allow the tissues to equilibrate for at least 60 minutes, with periodic washing with fresh Krebs-Henseleit solution.
-
Induce a stable contraction in the tissues using a vasoconstrictor agent.
-
Once a stable contraction is achieved, pre-incubate a subset of the tissues with Rp-8-Br-cGMPS for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for the vasodilator agent in both the presence and absence of Rp-8-Br-cGMPS.
-
Record the changes in isometric tension using the force transducers.
-
Analyze the data to determine if Rp-8-Br-cGMPS inhibits the relaxation induced by the cGMP-elevating agent.
Patch-Clamp Electrophysiology for CNG Channel Modulation
This protocol details the use of the patch-clamp technique to investigate the inhibitory effect of Rp-8-Br-cGMPS on CNG channels.[5][6]
Materials:
-
Cells expressing CNG channels (e.g., isolated photoreceptors, heterologous expression system like Xenopus oocytes or HEK293 cells)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular and extracellular recording solutions
-
cGMP
-
Rp-8-Br-cGMPS
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ.
-
Fill the patch pipette with the appropriate intracellular solution.
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Depending on the experimental goal, establish a whole-cell or inside-out patch configuration.
-
In the voltage-clamp mode, apply a series of voltage steps to elicit CNG channel currents.
-
Perfuse the cell or the intracellular face of the patch with a solution containing a known concentration of cGMP to activate the channels.
-
After recording the baseline cGMP-activated currents, co-apply Rp-8-Br-cGMPS with cGMP.
-
Record the changes in current amplitude and kinetics in the presence of the inhibitor.
-
Wash out the inhibitor to observe any reversal of the effect.
-
Analyze the current recordings to quantify the inhibitory effect of Rp-8-Br-cGMPS on the CNG channels.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experiments is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: The cGMP signaling pathway and points of intervention by Rp-8-Br-cGMPS.
Caption: Experimental workflow for an in vitro PKG inhibition assay.
Caption: Workflow for an organ bath experiment to study smooth muscle relaxation.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cGMP-dependent protein kinase assay for high throughput screening based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 6. Patch Clamp Protocol [labome.com]
The Role of Rp-8-Br-cGMPS in Modulating Intracellular Calcium Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Rp-8-Br-cGMPS, a pivotal inhibitor of cGMP-dependent protein kinase (PKG), and its consequential effects on intracellular calcium ([Ca2+]) dynamics. The intricate interplay between the cGMP/PKG signaling pathway and calcium homeostasis is a critical area of research, with implications for numerous physiological processes, including smooth muscle contraction, neuronal signaling, and cellular proliferation. This document elucidates the mechanism of action of Rp-8-Br-cGMPS, presents available quantitative data on its effects, details experimental protocols for the measurement of intracellular calcium, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction: The cGMP/PKG Signaling Axis and Calcium Regulation
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that orchestrates a wide array of cellular responses. One of its primary effectors is cGMP-dependent protein kinase (PKG), a serine/threonine kinase that, upon activation by cGMP, phosphorylates a host of downstream protein targets.[1] This signaling cascade is a key regulator of intracellular calcium concentrations, a tightly controlled process essential for cellular function.
Dysregulation of the cGMP/PKG pathway and subsequent alterations in calcium signaling are implicated in various pathological conditions. Therefore, pharmacological tools that can selectively modulate this pathway are invaluable for both basic research and therapeutic development. Rp-8-Br-cGMPS (sodium salt) has emerged as a potent and selective, cell-permeable inhibitor of PKG, enabling researchers to dissect the specific contributions of this kinase to cellular physiology.
Mechanism of Action: How Rp-8-Br-cGMPS Influences Intracellular Calcium
Rp-8-Br-cGMPS exerts its effects by competitively binding to the cGMP-binding sites on PKG, thereby preventing the conformational changes required for kinase activation. By inhibiting PKG, Rp-8-Br-cGMPS effectively blocks the downstream phosphorylation events that lead to a reduction in intracellular calcium levels. The primary mechanisms by which the cGMP/PKG pathway is understood to decrease cytosolic calcium are:
-
Inhibition of IP3-Mediated Calcium Release: PKG can phosphorylate and inhibit the inositol 1,4,5-trisphosphate (IP3) receptor located on the endoplasmic reticulum (ER) membrane.[2][3] This inhibition prevents the IP3-mediated release of stored calcium from the ER into the cytoplasm. By blocking PKG activity, Rp-8-Br-cGMPS would theoretically lead to a disinhibition of the IP3 receptor, potentially increasing intracellular calcium release in response to agonists that generate IP3.
-
Modulation of Calcium Channels: PKG can phosphorylate and alter the activity of various plasma membrane calcium channels, often leading to their inhibition and a subsequent decrease in calcium influx from the extracellular space. Inhibition of PKG by Rp-8-Br-cGMPS would therefore be expected to prevent this inhibitory phosphorylation, potentially leading to increased calcium influx.
-
Activation of Calcium-ATPases: Some evidence suggests that PKG can stimulate the activity of plasma membrane Ca2+-ATPases (PMCA) and sarcoplasmic/endoplasmic reticulum Ca2+-ATPases (SERCA), which actively pump calcium out of the cytoplasm, either to the extracellular space or into the ER.[4] By inhibiting PKG, Rp-8-Br-cGMPS would prevent this stimulation, leading to a slower clearance of cytosolic calcium.
The net effect of Rp-8-Br-cGMPS in a given cell type will depend on the relative contributions of these different PKG-mediated regulatory pathways to the overall calcium homeostasis.
Signaling Pathway Diagram
Caption: cGMP/PKG signaling pathway and its inhibition by Rp-8-Br-cGMPS.
Quantitative Data on the Effects of Rp-8-Br-cGMPS
Direct quantitative data on the dose-dependent effects of Rp-8-Br-cGMPS on intracellular calcium concentrations are limited in the publicly available literature. However, studies on its physiological effects, which are tightly linked to intracellular calcium, provide valuable insights.
| Parameter | Cell Type/Tissue | Concentration of Rp-8-Br-cGMPS | Observed Effect | Reference |
| Increase in Tension | Isolated Porcine Coronary Arteries | 3 x 10⁻⁵ M | 21.9% ± 4.6% increase in basal tension | [5] |
Note: The increase in tension in smooth muscle is directly related to an increase in intracellular calcium levels.
Experimental Protocols
Measuring the effect of Rp-8-Br-cGMPS on intracellular calcium levels typically involves loading cells with a calcium-sensitive fluorescent indicator and monitoring changes in fluorescence upon application of the inhibitor. Fura-2 AM is a commonly used ratiometric dye for this purpose.
Protocol: Measurement of Intracellular Calcium Using Fura-2 AM
1. Materials:
-
Cells of interest cultured on glass coverslips or in 96-well plates
-
Rp-8-Br-cGMPS (sodium salt)
-
Fura-2 AM (cell permeant)
-
Pluronic F-127
-
Probenecid (optional, improves dye retention)
-
HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.3
-
Dimethyl sulfoxide (DMSO)
-
Agonist of interest (to stimulate calcium release)
-
Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 505 nm.
2. Reagent Preparation:
-
Fura-2 AM Stock Solution (1 mM): Dissolve 1 mg of Fura-2 AM in 1 mL of anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of DMSO. Store at room temperature.
-
Probenecid Stock Solution (250 mM): Dissolve 71 mg of probenecid in 1 mL of 1 M NaOH. Adjust pH to ~7.4 with HCl. Store at 4°C.
-
Rp-8-Br-cGMPS Stock Solution: Prepare a stock solution of desired concentration in an appropriate solvent (e.g., water or DMSO).
3. Cell Loading with Fura-2 AM:
-
Culture cells to 80-100% confluence.
-
Prepare the loading solution immediately before use. For a final Fura-2 AM concentration of 2-5 µM, add the appropriate volume of the Fura-2 AM stock solution to HBSS. Add an equal volume of the Pluronic F-127 stock solution to aid in dye solubilization. If using, add probenecid to a final concentration of 1-2.5 mM.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS (with probenecid, if used) for a further 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
4. Calcium Measurement:
-
Mount the coverslip with the loaded cells onto the microscope stage or place the 96-well plate in the plate reader.
-
Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 505 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
To investigate the effect of Rp-8-Br-cGMPS, perfuse the cells with a solution containing the desired concentration of the inhibitor and record the change in the F340/F380 ratio.
-
To assess the inhibitor's effect on agonist-induced calcium release, first establish a stable baseline, then add the agonist of interest and record the calcium transient. In a separate experiment, pre-incubate the cells with Rp-8-Br-cGMPS for a defined period before adding the agonist and compare the resulting calcium transient to the control.
5. Data Analysis:
-
The F340/F380 ratio is used to calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺, R is the measured fluorescence ratio, and Rmin, Rmax, F380max, and F380min are determined from calibration experiments.
Experimental Workflow Diagram
Caption: Workflow for measuring intracellular calcium with Fura-2 AM.
Conclusion
Rp-8-Br-cGMPS is a critical tool for investigating the role of the cGMP/PKG signaling pathway in regulating intracellular calcium. Its inhibitory action allows for the precise dissection of PKG-dependent mechanisms of calcium homeostasis. While direct quantitative data on its effect on intracellular calcium concentration remains an area for further investigation, the established link between PKG inhibition and the modulation of calcium-regulating proteins provides a strong foundation for its use in this context. The detailed experimental protocol provided herein offers a robust framework for researchers to quantify the effects of Rp-8-Br-cGMPS in their specific cellular models, thereby advancing our understanding of this fundamental signaling pathway.
References
- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP inhibits IP3-induced Ca2+ release in intact rat megakaryocytes via cGMP- and cAMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cGMP inhibits IP3-induced Ca2+ release in intact rat megakaryocytes via cGMP- and cAMP-dependent protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Role of Rp-8-Br-cGMPS in Ca2+-ATPase Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the function of Rp-8-bromo-guanosine-3',5'-cyclic monophosphate (Rp-8-Br-cGMPS) and its implications for the activity of Ca2+-ATPase, a critical enzyme in cellular calcium homeostasis. While Rp-8-Br-cGMPS is primarily recognized as an inhibitor of cGMP-dependent protein kinase (PKG), its reported role as a Ca2+-ATPase activator presents a complex and intriguing area of investigation. This document provides a comprehensive overview of the proposed signaling pathways, quantitative data from related compounds that modulate this pathway, and detailed experimental protocols to facilitate further research in this domain.
The cGMP/PKG Signaling Pathway and Ca2+-ATPase Activation
The regulation of intracellular calcium (Ca2+) concentration is fundamental to numerous physiological processes. Ca2+-ATPases, such as the plasma membrane Ca2+-ATPase (PMCA) and the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), are key players in maintaining low cytosolic Ca2+ levels by actively pumping Ca2+ out of the cytoplasm. The modulation of these pumps by signaling molecules is a crucial aspect of cellular function.
One of the key regulatory pathways involves cyclic guanosine monophosphate (cGMP) and its primary effector, cGMP-dependent protein kinase (PKG). The activation of this pathway is often initiated by nitric oxide (NO) or natriuretic peptides, which stimulate soluble or particulate guanylate cyclase, respectively, to produce cGMP. Elevated cGMP levels then lead to the activation of PKG, which in turn phosphorylates a variety of downstream targets.
Evidence suggests that the cGMP/PKG pathway can lead to the activation of Ca2+-ATPase, thereby enhancing Ca2+ extrusion and promoting cellular relaxation, particularly in smooth muscle cells. The compound 8-bromo-cGMP (8-Br-cGMP), a cell-permeable cGMP analog and a potent activator of PKG, has been instrumental in elucidating this mechanism.
Proposed Mechanism of Action
The prevailing hypothesis for cGMP-mediated Ca2+-ATPase activation involves the following steps:
-
Increase in intracellular cGMP: This can be achieved through the application of membrane-permeable cGMP analogs like 8-Br-cGMP or by stimulating endogenous cGMP production.
-
Activation of PKG: cGMP binds to and activates PKG.
-
PKG-mediated modulation of Ca2+-ATPase: This is where the pathway can diverge and is a subject of ongoing research. Some studies suggest a direct phosphorylation of the Ca2+-ATPase or a closely associated regulatory protein by PKG. Other evidence points to a more indirect mechanism, such as the phosphorylation of phosphatidylinositol, which in turn stimulates the Ca2+ pump.[1]
The Role of Rp-8-Br-cGMPS as a Modulator
Rp-8-Br-cGMPS is a stereoisomer of 8-Br-cGMPS and acts as a competitive inhibitor of PKG.[2][3] This makes it a valuable pharmacological tool to probe the involvement of PKG in the cGMP-mediated activation of Ca2+-ATPase. If the activation of Ca2+-ATPase by a cGMP analog is blocked by the co-administration of Rp-8-Br-cGMPS, it strongly suggests that the effect is PKG-dependent.
The initial description of Rp-8-Br-cGMPS as a Ca2+-ATPase activator is intriguing and suggests a potential PKG-independent mechanism of action.[4] However, detailed studies directly demonstrating this effect are not prevalent in the current literature. It is plausible that at high concentrations, or in specific cellular contexts, Rp-8-Br-cGMPS may exert off-target effects or interact directly with the Ca2+-ATPase or its regulatory subunits. Further investigation is required to substantiate this claim.
Quantitative Data on Ca2+-ATPase Modulation
The following table summarizes quantitative data from a key study investigating the effects of the cGMP/PKG pathway on Ca2+-ATPase activity in cultured rat aortic smooth muscle cells. The data is primarily derived from studies using 8-Br-cGMP to activate the pathway.
| Modulator | Concentration | Effect on Ca2+-ATPase Activity | Cell/Tissue Type | Reference |
| 8-bromo-cGMP | 100 µM | Inhibition of peak Ca2+ accumulation stimulated by angiotensin II or K+ | Cultured rat aortic smooth muscle cells | [1] |
| cGMP-dependent protein kinase (purified) | Low concentrations | Up to 4-fold stimulation | Particulate fraction from cultured rat aortic smooth muscle cells | [1][4] |
| Calmodulin | Exogenous | ~2-fold stimulation | Particulate fraction from cultured rat aortic smooth muscle cells | [1][4] |
| cGMP-dependent protein kinase + Calmodulin | - | Additive stimulation | Particulate fraction from cultured rat aortic smooth muscle cells | [1][4] |
Experimental Protocols
This section provides a detailed methodology for key experiments aimed at investigating the function of Rp-8-Br-cGMPS and related compounds as Ca2+-ATPase modulators. These protocols are based on established methods in the field.[5]
Measurement of Intracellular Ca2+ Concentration
This protocol describes the use of the fluorescent Ca2+ indicator fura-2 to measure changes in intracellular Ca2+ levels in cultured cells.
Materials:
-
Cultured cells (e.g., rat aortic smooth muscle cells) grown on coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Test compounds (e.g., Rp-8-Br-cGMPS, 8-Br-cGMP, angiotensin II, KCl)
-
Fluorescence spectrophotometer or microscope equipped for ratiometric imaging
Procedure:
-
Cell Loading:
-
Incubate the cells grown on coverslips with 2-5 µM fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with fresh HBSS to remove extracellular fura-2 AM.
-
Allow the cells to deacetylate the fura-2 AM for at least 30 minutes at room temperature.
-
-
Measurement:
-
Place the coverslip in a temperature-controlled cuvette or on the stage of the fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio (340/380 nm).
-
Add the test compounds at the desired concentrations. For pre-incubation experiments, add Rp-8-Br-cGMPS or 8-Br-cGMP for a specified period (e.g., 15 minutes) before adding a stimulating agent like angiotensin II or KCl.
-
Record the changes in the fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca2+ concentration.
-
Calibrate the fura-2 signal using ionomycin and EGTA to determine the minimum (Rmin) and maximum (Rmax) ratios for calculating the absolute Ca2+ concentration using the Grynkiewicz equation.
-
Ca2+-ATPase Activity Assay
This protocol describes a method to measure the activity of Ca2+-ATPase in a particulate fraction of cells.
Materials:
-
Cultured cells or tissue homogenate
-
Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.2, 0.25 M sucrose, 1 mM dithiothreitol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)
-
CaCl2 solution to achieve desired free Ca2+ concentrations
-
ATP
-
Test compounds (e.g., Rp-8-Br-cGMPS, 8-Br-cGMP, purified PKG, calmodulin)
-
Malachite green reagent or other phosphate detection system
Procedure:
-
Preparation of Particulate Fraction:
-
Harvest the cells and wash with ice-cold phosphate-buffered saline.
-
Resuspend the cell pellet in homogenization buffer.
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes (particulate fraction).
-
Resuspend the pellet in a suitable buffer and determine the protein concentration.
-
-
Activity Assay:
-
Set up reaction tubes containing the assay buffer with varying concentrations of free Ca2+.
-
Add the particulate fraction (e.g., 10-20 µg of protein) to each tube.
-
Add the test compounds (e.g., Rp-8-Br-cGMPS, 8-Br-cGMP, PKG, calmodulin) as required.
-
Pre-incubate the reaction mixtures for a few minutes at 37°C.
-
Initiate the reaction by adding a final concentration of 1-5 mM ATP.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or sodium dodecyl sulfate).
-
-
Phosphate Detection:
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method such as the malachite green assay.
-
Calculate the specific activity of the Ca2+-ATPase (e.g., in nmol Pi/min/mg protein).
-
Visualizing the Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed signaling pathway for Ca2+-ATPase activation by 8-Br-cGMP and the inhibitory role of Rp-8-Br-cGMPS.
References
- 1. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rp-8-Br-cGMPS, cGMP blocker (CAS 150418-07-8) | Abcam [abcam.com]
- 4. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
The Dual Role of Rp-8-Br-cGMPS: An Agonist of the Rod CNG Channel with Protein Kinase G Antagonism
For Immediate Release
This technical guide provides an in-depth analysis of 8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-cGMPS), focusing on its role as an agonist of the rod cyclic nucleotide-gated (CNG) channel. This document is intended for researchers, scientists, and drug development professionals investigating phototransduction, retinal physiology, and related therapeutic areas.
Introduction
In the intricate signaling cascade of vertebrate phototransduction, cyclic guanosine monophosphate (cGMP) is a critical second messenger. In the dark, high levels of cGMP bind to and open CNG channels in the rod photoreceptor outer segment, leading to an influx of cations (the "dark current"). Upon light stimulation, a G-protein coupled cascade is initiated, leading to the activation of phosphodiesterase 6 (PDE6), which hydrolyzes cGMP. The subsequent decrease in cGMP concentration results in the closure of CNG channels, hyperpolarization of the cell, and a reduced rate of glutamate release at the synaptic terminal.
Understanding the modulation of rod CNG channels is paramount for both basic research and the development of therapeutics for retinal degenerative diseases. Rp-8-Br-cGMPS is a cGMP analog that has been characterized as a valuable tool for dissecting cGMP-mediated signaling pathways due to its dual activity: it acts as an agonist of the rod CNG channel while simultaneously serving as an antagonist of cGMP-dependent protein kinase (PKG). This unique pharmacological profile allows for the selective investigation of CNG channel function independent of PKG activation.[1]
It is crucial to distinguish Rp-8-Br-cGMPS from its derivative, Rp-8-Br-PET-cGMPS. While both are cGMP analogs, recent studies have characterized Rp-8-Br-PET-cGMPS as a weak inhibitor of the rod CNG channel, a contrasting function to the agonistic activity of Rp-8-Br-cGMPS.[2][3] This guide will focus exclusively on the agonistic properties of Rp-8-Br-cGMPS.
Quantitative Analysis of Rp-8-Br-cGMPS Activity
The agonistic activity of Rp-8-Br-cGMPS on the rod CNG channel has been quantified through electrophysiological studies. The key parameter characterizing its potency is the half-maximal effective concentration (EC50).
| Compound | Target | EC50 (µM) | Imax | Hill Coefficient | Reference |
| Rp-8-Br-cGMPS | Rod CNG Channel | 173.5 | Data not available | Data not available | [1] |
| cGMP | Rod CNG Channel | ~20-50 | 100% | ~1.5-3.0 | |
| Rp-8-Br-cGMPS | cGMP-dependent Protein Kinase (PKG) | Ki = 4 µM | - | - | [1] |
Note: Imax (maximal current as a percentage of the response to saturating cGMP) and Hill coefficient values for Rp-8-Br-cGMPS were not explicitly found in the reviewed literature.
Signaling Pathways
The phototransduction cascade is a well-elucidated signaling pathway. The following diagram illustrates the key steps and the point of action for cGMP and its analog, Rp-8-Br-cGMPS.
Caption: Phototransduction cascade in rod photoreceptors.
Experimental Protocols
The characterization of Rp-8-Br-cGMPS as a rod CNG channel agonist typically involves heterologous expression of the channel subunits in a cellular system amenable to electrophysiological recording, followed by patch-clamp analysis.
Heterologous Expression of Rod CNG Channels in Xenopus Oocytes
-
Channel Subunit cRNA Preparation: The cDNAs encoding the alpha (CNGA1) and beta (CNGB1) subunits of the rod CNG channel are subcloned into an appropriate expression vector (e.g., pGEM). Capped cRNAs are then synthesized in vitro using a commercially available transcription kit.
-
Oocyte Preparation: Oocytes are surgically harvested from mature female Xenopus laevis frogs. The follicular layer is removed by incubation with collagenase.
-
cRNA Injection: A precise volume of the cRNA mixture (containing both CNGA1 and CNGB1 transcripts) is injected into the cytoplasm of each oocyte using a microinjection setup.
-
Incubation: The injected oocytes are incubated for 2-7 days in a suitable medium (e.g., modified Barth's solution) to allow for channel protein expression and insertion into the plasma membrane.
Electrophysiological Recording using Patch-Clamp
-
Patch Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-5 MΩ when filled with the pipette solution.
-
Solutions:
-
Pipette Solution (extracellular): Contains a physiological concentration of salts, typically buffered to pH 7.4.
-
Bath Solution (intracellular): Contains a defined ionic composition, a calcium chelator (e.g., EGTA) to control free calcium concentration, and is buffered to pH 7.2. Varying concentrations of cGMP or Rp-8-Br-cGMPS are added to this solution.
-
-
Patch Formation: An inside-out patch configuration is commonly used. A high-resistance "giga-seal" is formed between the patch pipette and the oocyte membrane. The pipette is then withdrawn to excise a patch of membrane, with the intracellular face of the channel exposed to the bath solution.
-
Data Acquisition: The membrane patch is voltage-clamped at a defined potential (e.g., +100 mV or -100 mV). The current flowing through the CNG channels is recorded in response to the application of different concentrations of Rp-8-Br-cGMPS in the bath solution.
-
Data Analysis: The recorded currents are analyzed to generate dose-response curves, from which the EC50 value can be determined by fitting the data to the Hill equation.
The following diagram illustrates a typical experimental workflow for characterizing CNG channel agonists.
Caption: Experimental workflow for CNG channel agonist characterization.
Conclusion
Rp-8-Br-cGMPS serves as a valuable pharmacological tool for the study of rod photoreceptor physiology. Its established role as an agonist of the rod CNG channel, coupled with its antagonistic action on PKG, allows for the specific interrogation of the CNG channel's contribution to cGMP-mediated signaling events. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug developers working to understand and modulate the intricate processes of vision. Further research to determine the maximal current and cooperativity of Rp-8-Br-cGMPS on the rod CNG channel would provide a more complete picture of its agonist profile.
References
- 1. Substituted cGMP analogs can act as selective agonists of the rod photoreceptor cGMP-gated cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Rp-8-Br-cGMPS (Sodium Salt) for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Rp-8-Br-cGMPS (sodium salt), a pivotal tool in neuroscience research. As a potent and selective inhibitor of cGMP-dependent protein kinase (PKG), this cGMP analog has been instrumental in elucidating the role of the cGMP/PKG signaling pathway in a variety of neurological processes and disease models. This document details the compound's chemical properties, mechanism of action, and significant applications, with a particular focus on its use in studies of retinal degeneration. Furthermore, it offers detailed experimental protocols for key applications and visualizes complex biological pathways and workflows to facilitate a deeper understanding and practical application of this important research compound.
Introduction
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that mediates numerous physiological processes within the nervous system, including synaptic plasticity, memory consolidation, and neuronal survival.[1] A key effector of cGMP signaling is the cGMP-dependent protein kinase (PKG). The aberrant activity of the cGMP/PKG pathway has been implicated in the pathophysiology of several neurological disorders, making it a critical target for investigation.
Rp-8-Br-cGMPS is a competitive and reversible inhibitor of PKG. Its chemical modifications, including a bromo-substitution at the 8-position and a phosphorothioate Rp-isomer configuration, confer increased lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs), enhancing its utility in cell-based assays and in vivo studies.[2] This guide serves as a technical resource for researchers utilizing Rp-8-Br-cGMPS to explore the intricacies of cGMP/PKG signaling in neuroscience.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Rp-8-Br-cGMPS is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-Isomer, Sodium Salt | [3] |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆PS | [3] |
| Molecular Weight | 462.15 Da | [3] |
| CAS Number | 150418-07-8 | [3] |
| Purity | >98% | [3] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in water to 50 mM | [3] |
| Storage | Store at -20°C under desiccating conditions. The product can be stored for up to 12 months. | [3] |
Mechanism of Action
Rp-8-Br-cGMPS functions as a competitive antagonist at the cGMP-binding sites on the regulatory domain of PKG.[2] By occupying these sites, it prevents the conformational change induced by endogenous cGMP, thereby keeping the kinase in its inactive state and preventing the phosphorylation of its downstream targets. While it is a potent inhibitor of PKG, it is important to note that Rp-8-Br-cGMPS can also interact with other cGMP-binding proteins, such as certain phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels, although its primary and most well-characterized role is as a PKG inhibitor.[2][5][6]
Applications in Neuroscience Research
Rp-8-Br-cGMPS has been extensively used to investigate the role of the cGMP/PKG pathway in various aspects of neuronal function and dysfunction.
Retinal Degeneration
A primary application of Rp-8-Br-cGMPS is in the study of retinal diseases, such as retinitis pigmentosa (RP). In several animal models of RP, excessive cGMP signaling is a hallmark of photoreceptor cell death.[5]
-
Photoreceptor Protection: Studies have shown that inhibition of PKG by Rp-8-Br-cGMPS can protect photoreceptors from degeneration in models of retinitis pigmentosa.[7]
-
Retinal Ganglion Cell Survival: The neuroprotective effects of PKG inhibition have also been observed in retinal ganglion cells (RGCs).[8][9] In models of axotomy-induced RGC death, treatment with PKG inhibitors has been shown to enhance cell survival.[8]
Synaptic Plasticity and Memory
The cGMP/PKG signaling pathway is a key regulator of synaptic plasticity, the cellular mechanism underlying learning and memory.
-
Long-Term Potentiation (LTP): Rp-8-Br-PET-cGMPS has been used to demonstrate the involvement of PKG in the induction of LTP at certain synapses. For instance, inhibition of PKG can block LTP at thalamic inputs to the lateral amygdala.[10]
-
Fear Memory Consolidation: Pharmacological inhibition of PKG in the lateral amygdala with Rp-8-Br-PET-cGMPS has been shown to impair the consolidation of fear memories, highlighting the importance of this pathway in memory formation.[11]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Rp-8-Br-cGMPS.
Organotypic Retinal Culture
This protocol describes the culture of retinal explants to study the effects of Rp-8-Br-cGMPS on photoreceptor or retinal ganglion cell survival in a model of retinal degeneration.
Materials:
-
Rp-8-Br-cGMPS (sodium salt)
-
Culture medium (e.g., Neurobasal medium supplemented with B27, N2, L-glutamine, and penicillin/streptomycin)
-
Hank's Balanced Salt Solution (HBSS)
-
Sterile dissecting tools
-
Culture plate inserts (e.g., Millicell-CM)
-
Six-well culture plates
-
CO₂ incubator
Procedure:
-
Preparation of Rp-8-Br-cGMPS Stock Solution: Dissolve Rp-8-Br-cGMPS in sterile, nuclease-free water to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Retinal Dissection:
-
Euthanize the animal model (e.g., mouse or rat) according to approved institutional protocols.
-
Enucleate the eyes and place them in ice-cold HBSS.
-
Under a dissecting microscope, make a circumferential incision at the limbus to remove the cornea and lens.
-
Carefully peel the retina from the retinal pigment epithelium (RPE) and sclera.
-
-
Culture Preparation:
-
Place a sterile culture plate insert into each well of a six-well plate.
-
Add 1 mL of pre-warmed culture medium to each well, ensuring the medium reaches the bottom of the insert but does not cover the surface.
-
Carefully transfer the dissected retina onto the surface of the culture insert, photoreceptor side up.
-
-
Treatment:
-
Prepare the treatment medium by diluting the Rp-8-Br-cGMPS stock solution to the desired final concentration (e.g., 10-100 µM) in the culture medium.
-
Replace the medium in the wells with the treatment medium. For control wells, use medium without the inhibitor.
-
-
Incubation:
-
Incubate the culture plates in a humidified CO₂ incubator at 37°C and 5% CO₂ for the desired experimental duration (e.g., 24-72 hours).
-
Change the medium every 24-48 hours.
-
-
Analysis:
-
Following incubation, fix the retinal explants in 4% paraformaldehyde.
-
Process the tissue for cryosectioning or whole-mount analysis.
-
Perform immunohistochemistry for specific cell markers (e.g., Brn3a for RGCs) or a TUNEL assay to assess apoptosis.
-
Protein Kinase G (PKG) Activity Assay
This protocol provides a method to measure the inhibitory effect of Rp-8-Br-cGMPS on PKG activity in cell or tissue lysates.
Materials:
-
Rp-8-Br-cGMPS (sodium salt)
-
Cell or tissue lysate
-
PKG assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM IBMX)
-
cGMP
-
[γ-³²P]ATP
-
PKG-specific peptide substrate (e.g., Kemptide)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Lysate Preparation:
-
Homogenize cells or tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare a reaction mixture containing the PKG assay buffer, the desired concentration of cGMP (to stimulate PKG activity), and the lysate.
-
Prepare a range of Rp-8-Br-cGMPS concentrations to be tested.
-
Add the different concentrations of Rp-8-Br-cGMPS to the reaction mixtures. Include a no-inhibitor control.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the PKG-specific peptide substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Measuring Activity:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PKG inhibition for each concentration of Rp-8-Br-cGMPS relative to the no-inhibitor control.
-
Determine the IC₅₀ value of Rp-8-Br-cGMPS by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blotting for PKG Signaling
This protocol describes how to use Western blotting to assess the effect of Rp-8-Br-cGMPS on the phosphorylation of a downstream target of PKG, such as Vasodilator-Stimulated Phosphoprotein (VASP).
Materials:
-
Rp-8-Br-cGMPS (sodium salt)
-
Cell culture or tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-VASP, anti-total-VASP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Treat cells or tissues with Rp-8-Br-cGMPS at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Lyse the cells or tissues and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with antibodies against total VASP and a loading control (e.g., β-actin) to normalize the data.
-
Conclusion
Rp-8-Br-cGMPS (sodium salt) is an indispensable tool for neuroscientists investigating the multifaceted roles of the cGMP/PKG signaling pathway. Its properties as a potent, selective, and cell-permeable inhibitor of PKG have enabled significant advances in our understanding of neuronal function in both health and disease. The experimental protocols provided in this guide are intended to facilitate the effective use of this compound in a laboratory setting. As research into the complexities of neuronal signaling continues, Rp-8-Br-cGMPS will undoubtedly remain a crucial component of the neuroscientist's toolkit.
References
- 1. Cyclic GMP-dependent protein kinase and cellular signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rp-8-Br-cGMPS, cGMP blocker (CAS 150418-07-8) | Abcam [abcam.com]
- 4. apexbt.com [apexbt.com]
- 5. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of cGMP‐Signalling Rescues Retinal Ganglion Cells From Axotomy‐Induced Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Therapeutic Potential of Rp-8-Br-cGMPS (Sodium Salt): A Technical Guide for Researchers
An In-depth Examination of a Potent cGMP-Dependent Protein Kinase Inhibitor for Drug Development Professionals, Researchers, and Scientists.
Introduction:
Rp-8-bromo-guanosine-3',5'-cyclic monophosphorothioate, sodium salt (Rp-8-Br-cGMPS), and its widely studied analog, Rp-8-bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-PET-cGMPS), are powerful tools in the study of cyclic guanosine monophosphate (cGMP) signaling. These cell-permeable compounds act as competitive and reversible inhibitors of cGMP-dependent protein kinase (PKG), a key mediator in numerous physiological processes. Dysregulation of the cGMP/PKG pathway is implicated in a range of pathologies, positioning PKG inhibitors like Rp-8-Br-cGMPS as promising therapeutic candidates. This technical guide provides a comprehensive overview of the core data, experimental applications, and underlying signaling pathways related to Rp-8-Br-cGMPS and its derivatives, with a focus on their potential therapeutic applications in retinal degeneration, cardiovascular diseases, and oncology.
Core Data: Physicochemical Properties and Biological Activity
Rp-8-Br-cGMPS and its analogs are characterized by their high affinity for the cGMP binding sites on PKG, leading to the inhibition of its kinase activity. The addition of a β-phenyl-1,N²-etheno (PET) group in Rp-8-Br-PET-cGMPS enhances its lipophilicity and membrane permeability, making it a preferred tool for in vitro and in vivo studies.[1]
Table 1: Physicochemical and Biological Properties of Rp-8-Br-PET-cGMPS (Sodium Salt)
| Property | Value | Reference |
| Molecular Weight | 562.27 g/mol | [2] |
| Formula | C₁₈H₁₄BrN₅NaO₆PS | [2] |
| Solubility | Soluble to 20 mM in water and 40 mM in DMSO | [2] |
| Storage | Store at -20°C | [2] |
| Purity | ≥98% | [2] |
| Mechanism of Action | Competitive, reversible inhibitor of cGMP-dependent protein kinase (PKG) |
Table 2: Quantitative Biological Activity of Rp-8-Br-PET-cGMPS
| Target | Activity | Value | Conditions | Reference |
| Protein Kinase G (PKG) | Inhibition Constant (Ki) | 0.035 µM | Not specified | [3] |
| Rod CNG Channels | Half-maximal inhibitory concentration (EC₅₀) | 0.45 µM | In the presence of 100 µM cGMP | [4] |
| Cone CNG Channels | Half-maximal inhibitory concentration (EC₅₀) | 4.4 µM | In the presence of 20 µM cGMP | [4] |
Signaling Pathways and Mechanism of Action
Rp-8-Br-cGMPS exerts its effects by competitively binding to the cGMP-binding sites on the regulatory domain of PKG, preventing the conformational change required for the activation of its catalytic domain.[5] This inhibition blocks the phosphorylation of downstream PKG substrates, thereby modulating various cellular processes. In addition to PKG, Rp-8-Br-PET-cGMPS has been shown to interact with other cGMP-binding proteins, including phosphodiesterases (PDEs) such as PDE1 and PDE6, and protein kinase A (PKA).[6]
Potential Therapeutic Applications
Retinal Degeneration
In diseases like retinitis pigmentosa, elevated cGMP levels in photoreceptors lead to excessive PKG activation and subsequent cell death.[7] Rp-8-Br-PET-cGMPS has demonstrated significant neuroprotective effects in animal models of retinal degeneration by inhibiting this pathological PKG activity.[8]
Experimental Protocol: Organotypic Retinal Explant Culture
This protocol is adapted from studies evaluating the neuroprotective effects of PKG inhibitors.[9]
-
Tissue Preparation: Retinal explants are prepared from post-natal day 5-7 mice (e.g., rd1 mouse model of retinal degeneration).
-
Culture: Explants are cultured on a semi-porous membrane (e.g., Millicell) in a defined culture medium.
-
Treatment: Rp-8-Br-PET-cGMPS is added to the culture medium at a final concentration of 50 µM. Control cultures receive vehicle (e.g., sterile water or DMSO).
-
Incubation: Cultures are maintained for 4-7 days in a humidified incubator at 37°C and 5% CO₂.
-
Analysis:
-
Cell Viability: Photoreceptor cell death is assessed using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.
-
Histology: Retinal morphology and photoreceptor layer thickness are evaluated by histological staining (e.g., DAPI for nuclear staining).
-
Protein Expression: Western blotting can be used to analyze the expression of relevant proteins.
-
Cardiovascular Diseases
The cGMP/PKG pathway is a central regulator of vascular tone. Nitric oxide (NO)-induced activation of soluble guanylyl cyclase (sGC) leads to cGMP production and subsequent PKG-mediated vasodilation. Rp-8-Br-cGMPS and its analogs have been instrumental in elucidating the role of PKG in this process and are being investigated for their potential to modulate vascular function in diseases like hypertension.[10][11]
Experimental Protocol: Aortic Ring Vasodilation Assay
This protocol is a standard method for assessing the vasoactive properties of compounds.[12]
-
Tissue Preparation: Thoracic aortic rings are isolated from rats or rabbits and mounted in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ at 37°C.
-
Contraction: Aortic rings are pre-contracted with a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
Treatment: Once a stable contraction is achieved, Rp-8-Br-cGMPS (e.g., 30 µM) is added to the bath to assess its effect on the pre-contracted tissue. The effect of Rp-8-Br-cGMPS on agonist-induced relaxation (e.g., by acetylcholine or sodium nitroprusside) can also be evaluated.
-
Data Acquisition: Changes in isometric tension are recorded using a force transducer.
-
Analysis: The effect of Rp-8-Br-cGMPS is expressed as a percentage of the pre-contraction or as an inhibition of the relaxation response.
Oncology
The role of the cGMP/PKG pathway in cancer is complex and appears to be context-dependent. In some cancers, activation of PKG has been shown to inhibit proliferation and induce apoptosis, while in others, it may promote survival. The use of specific PKG inhibitors like Rp-8-Br-cGMPS is crucial for dissecting these differential roles and exploring their therapeutic potential.
Experimental Protocol: Cancer Cell Invasion Assay (Matrigel)
This assay assesses the ability of a compound to inhibit the invasive potential of cancer cells.[1][13][14][15]
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media.
-
Transwell Setup: Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel and placed in a 24-well plate.
-
Cell Seeding: Cancer cells (e.g., 5 x 10⁴ cells) are seeded into the upper chamber of the Transwell insert in serum-free medium containing Rp-8-Br-cGMPS at various concentrations. The lower chamber contains a chemoattractant (e.g., medium with 10% fetal bovine serum).
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
-
Analysis:
-
Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The number of invading cells in the treated groups is compared to the vehicle-treated control group.
-
References
- 1. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rp-8-Br-PET-cGMPS | Protein Kinase G Inhibitors: R&D Systems [rndsystems.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Kinase activity profiling identifies putative downstream targets of cGMP/PKG signaling in inherited retinal neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rp-8-Br-guanosine-3',5'-cyclic monophosphorothioate inhibits relaxation elicited by nitroglycerin in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cGMP and nitric oxide modulate thrombin-induced endothelial permeability. Regulation via different pathways in human aortic and umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
- 14. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Rp-8-Br-cGMPS (sodium salt) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-cGMPS (sodium salt) is a brominated derivative of the Rp-isomer of guanosine-3',5'-cyclic monophosphorothioate (cGMPS). It is a valuable research tool for investigating cGMP-mediated signaling pathways. As a competitive inhibitor of cGMP-dependent protein kinase (PKG), Rp-8-Br-cGMPS allows for the elucidation of the roles of PKG in various cellular processes.[1][2] Its increased lipophilicity compared to cGMP and Rp-cGMPS enhances its membrane permeability, making it effective for use in intact cells.[1][3] Furthermore, its resistance to hydrolysis by phosphodiesterases (PDEs) ensures greater stability in cell culture environments.[1]
Physicochemical and Biological Properties
| Property | Value | Source |
| Molecular Weight | 462.15 Da | [2] |
| Purity | >98% | |
| Solubility | Soluble in water to 50 mM | |
| Biological Activity | cGMP analog, competitive inhibitor of cGMP-dependent protein kinase (PKG) | [1][2] |
| Inhibition Data | Competitively inhibits relaxation elicited by 30 µM 8-Br-cGMP in isolated rabbit aorta. | |
| Related Compound Data (Rp-8-Br-PET-cGMPS) | Ki for cGKI: 35 nMKi for cGKII: 30 nM | [4] |
Mechanism of Action
Rp-8-Br-cGMPS acts as a competitive antagonist at the cGMP-binding sites of PKG. By occupying these sites, it prevents the binding of endogenous cGMP, thereby inhibiting the conformational changes required for kinase activation. This leads to a downstream blockade of the phosphorylation of PKG target proteins.
Beyond its effects on PKG, cGMP analogs can also influence other cellular components. For instance, Rp-8-Br-cGMPS has been noted to be an agonist of rod cyclic nucleotide-gated (CNG) channels and a potent activator of Ca2+-ATPase. This can lead to alterations in intracellular calcium concentrations, a crucial second messenger in many signaling cascades.
References
Preparing a Stock Solution of Rp-8-Br-cGMPS (Sodium Salt): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of Rp-8-Br-cGMPS (sodium salt), a crucial tool for studying cGMP-mediated signaling pathways.
Application Notes
1.1. Chemical Properties and Mechanism of Action
Rp-8-Br-cGMPS is a brominated cyclic guanosine monophosphate analog that functions as a potent and specific inhibitor of cGMP-dependent protein kinase (PKG). By competitively binding to the cGMP binding sites on PKG, Rp-8-Br-cGMPS effectively antagonizes the activation of this kinase by endogenous cGMP. This inhibitory action allows for the elucidation of the physiological and pathophysiological roles of the cGMP/PKG signaling cascade.[1][2] Beyond its primary target, Rp-8-Br-cGMPS has also been reported to act as an agonist of the rod cyclic nucleotide-gated (CNG) channel and an activator of Ca2+-ATPase.[1] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures greater stability in experimental systems compared to cGMP.[2]
1.2. Applications in Research and Drug Development
The inhibitory properties of Rp-8-Br-cGMPS make it an invaluable tool in various research areas:
-
Signal Transduction: Investigating the downstream effects of PKG in processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling.[3][4]
-
Cardiovascular Research: Studying the role of the nitric oxide (NO)/cGMP/PKG pathway in vasodilation and cardiac function.
-
Neuroscience: Exploring the involvement of PKG in synaptic plasticity, memory formation, and nociception.
-
Drug Discovery: Screening for compounds that modulate the cGMP signaling pathway and identifying potential therapeutic targets.
1.3. Data Summary
The following tables summarize the key quantitative data for Rp-8-Br-cGMPS (sodium salt).
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrN₅O₆PS·Na |
| Molecular Weight | 462.1 g/mol |
| Purity | ≥98% |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
| Solvent | Maximum Solubility (mg/mL) |
| Water | 25 mg/mL |
| DMSO | 12.5 mg/mL |
| Ethanol | ≤3.6 mg/mL |
| Dimethylformamide | 16.7 mg/mL |
Experimental Protocols
2.1. Preparation of a 10 mM Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution of Rp-8-Br-cGMPS (sodium salt) in water.
Materials:
-
Rp-8-Br-cGMPS (sodium salt) (MW: 462.1 g/mol )
-
Nuclease-free water (e.g., Milli-Q or equivalent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of Rp-8-Br-cGMPS to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Rp-8-Br-cGMPS. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.621 mg of the compound.
-
Dissolution: Add the appropriate volume of nuclease-free water to the vial or a microcentrifuge tube containing the weighed compound. For a 10 mM solution, this would be 1 mL for 4.621 mg.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterile filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
2.2. Stock Solution Preparation Calculator
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
| Desired Concentration (mM) | Mass for 1 mL (mg) | Mass for 5 mL (mg) | Mass for 10 mL (mg) |
| 1 | 0.4621 | 2.3105 | 4.621 |
| 5 | 2.3105 | 11.5525 | 23.105 |
| 10 | 4.621 | 23.105 | 46.21 |
Visualizations
Caption: Workflow for preparing an Rp-8-Br-cGMPS stock solution.
Caption: Inhibition of the cGMP/PKG signaling pathway by Rp-8-Br-cGMPS.
References
Recommended working concentration for Rp-8-Br-cGMPS in vitro.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a competitive inhibitor of cGMP-dependent protein kinase (PKG). It functions by binding to the cGMP binding sites on PKG, thereby preventing the activation of the kinase by endogenous cGMP. This inhibitory action makes Rp-8-Br-cGMPS a valuable tool for investigating the physiological and pathophysiological roles of the cGMP/PKG signaling pathway in various cellular processes.
It is important to distinguish Rp-8-Br-cGMPS from its more lipophilic and cell-permeable analog, Rp-8-Br-PET-cGMPS (β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer). Due to its enhanced membrane permeability, Rp-8-Br-PET-cGMPS is more commonly utilized in cell-based assays.[1] While related, the optimal working concentrations for these two compounds may differ, and protocols developed for Rp-8-Br-PET-cGMPS may require optimization when using Rp-8-Br-cGMPS.
Mechanism of Action
The canonical cGMP/PKG signaling pathway is initiated by the synthesis of cyclic guanosine monophosphate (cGMP) by guanylyl cyclases. cGMP then acts as a second messenger, primarily by binding to and activating PKG. Activated PKG, a serine/threonine kinase, phosphorylates a multitude of downstream target proteins, leading to various cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and regulation of gene expression. Rp-8-Br-cGMPS competitively antagonizes the binding of cGMP to PKG, thus inhibiting these downstream effects.
Determining Optimal Working Concentration
The optimal working concentration of Rp-8-Br-cGMPS is highly dependent on the specific experimental system, including the cell type, the expression level of PKG, and the concentration of endogenous cGMP. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for each specific application. A typical starting point for in vitro assays is in the low micromolar range, with concentrations up to 30 µM having been reported.
Data Summary
The following table summarizes the available quantitative data for Rp-8-Br-cGMPS and its analog, Rp-8-Br-PET-cGMPS.
| Compound | Application | Organism/Cell Type | Working Concentration | Inhibitory Constant (Ki) | Reference |
| Rp-8-Br-cGMPS | Smooth Muscle Relaxation | Rabbit Aorta | 30 µM | Not Reported | [2] |
| Rp-8-Br-PET-cGMPS | Smooth Muscle Relaxation | Porcine Coronary Arteries | 3 - 30 µM | Not Reported | [3] |
| Rp-8-Br-PET-cGMPS | Kinase Activity Assay | Purified PKG | 0.1 - 10 µM | Apparent Ki for PKA Type II: 10 µM | [4][5] |
| Rp-8-Br-PET-cGMPS | Platelet Aggregation | Human Platelets | 100 µM | Not Reported | [4] |
| Rp-8-Br-PET-cGMPS | Vasodilation Reversal | Isolated Pressurized Cerebral Arteries | Not specified, but potent | Not Reported | [6] |
Signaling Pathway Diagram
Caption: cGMP/PKG signaling pathway and the inhibitory action of Rp-8-Br-cGMPS.
Experimental Workflow Diagram
Caption: General experimental workflow for using Rp-8-Br-cGMPS in vitro.
Detailed Experimental Protocols
Note: The following protocols are based on methodologies reported for Rp-8-Br-cGMPS and its more cell-permeable analog, Rp-8-Br-PET-cGMPS. When using Rp-8-Br-cGMPS, optimization of concentrations and incubation times may be necessary.
Protocol 1: In Vitro PKG Kinase Assay
This protocol is designed to measure the inhibitory effect of Rp-8-Br-cGMPS on the activity of purified PKG.
Materials:
-
Purified recombinant PKG
-
Rp-8-Br-cGMPS
-
8-Br-cGMP (or other cGMP analog for stimulation)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Fluorescently labeled or biotinylated peptide substrate for PKG (e.g., a derivative of vasodilator-stimulated phosphoprotein, VASP)
-
ATP
-
Stop solution (e.g., EDTA)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Rp-8-Br-cGMPS in an appropriate solvent (e.g., DMSO or water) and create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare solutions of purified PKG, peptide substrate, and ATP in kinase assay buffer.
-
-
Assay Setup:
-
In a microplate, add the kinase assay buffer.
-
Add the desired concentrations of Rp-8-Br-cGMPS or vehicle control.
-
Add the purified PKG to all wells except the negative control.
-
Add the peptide substrate to all wells.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding a solution of 8-Br-cGMP and ATP to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction:
-
Stop the reaction by adding the stop solution.
-
-
Detection:
-
Measure the phosphorylation of the peptide substrate using a microplate reader. The detection method will depend on the label used on the substrate (e.g., fluorescence polarization, luminescence, or ELISA-based for biotinylated substrates).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Rp-8-Br-cGMPS compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Protocol 2: Smooth Muscle Relaxation Assay
This protocol is used to assess the effect of Rp-8-Br-cGMPS on cGMP-mediated relaxation of isolated smooth muscle tissue.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (or other appropriate physiological salt solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C
-
Phenylephrine or other contractile agent
-
8-Br-cGMP or a nitric oxide donor (e.g., sodium nitroprusside) to induce relaxation
-
Rp-8-Br-cGMPS
Procedure:
-
Tissue Preparation:
-
Dissect and prepare smooth muscle rings or strips and mount them in the organ baths containing Krebs-Henseleit solution.
-
Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
-
Contraction:
-
Induce a stable contraction with a contractile agent (e.g., phenylephrine).
-
-
Inhibitor Pre-incubation:
-
Once a stable contraction is achieved, add Rp-8-Br-cGMPS at the desired concentration (e.g., 30 µM) or vehicle control to the organ bath.[2]
-
Incubate for 20-30 minutes.
-
-
Induction of Relaxation:
-
Generate a cumulative concentration-response curve for the relaxing agent (e.g., 8-Br-cGMP or sodium nitroprusside) in the presence and absence of Rp-8-Br-cGMPS.
-
-
Data Analysis:
-
Measure the relaxation response as a percentage of the pre-contraction.
-
Compare the concentration-response curves in the presence and absence of Rp-8-Br-cGMPS to determine if there is a rightward shift, indicative of competitive antagonism.
-
Protocol 3: Cell-Based Assay for PKG Activity (Western Blot)
This protocol describes how to measure the effect of Rp-8-Br-cGMPS on the phosphorylation of a known PKG substrate, such as VASP, in cultured cells.
Materials:
-
Cultured cells known to express PKG (e.g., vascular smooth muscle cells, platelets)
-
Cell culture medium and supplements
-
Rp-8-Br-cGMPS
-
8-Br-cGMP or a nitric oxide donor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies against phosphorylated VASP (pVASP) and total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Serum-starve the cells if necessary to reduce basal signaling.
-
Pre-incubate the cells with various concentrations of Rp-8-Br-cGMPS or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a cGMP-elevating agent (e.g., 8-Br-cGMP or a nitric oxide donor) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pVASP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip and re-probe the membrane with an antibody against total VASP for normalization.
-
Quantify the band intensities and express the level of pVASP as a ratio to total VASP.
-
Compare the levels of pVASP in Rp-8-Br-cGMPS-treated samples to the control to determine the inhibitory effect.
-
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rp-8-Br-cGMPS (Sodium Salt) in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-cGMPS is a potent and selective membrane-permeant inhibitor of cGMP-dependent protein kinase (PKG).[1][2] As a competitive antagonist of cGMP at the regulatory domain of PKG, it is an invaluable tool for investigating the role of the cGMP/PKG signaling pathway in various physiological processes, particularly in smooth muscle relaxation. These application notes provide detailed protocols and data for the use of Rp-8-Br-cGMPS in studying vascular smooth muscle function.
Mechanism of Action
Smooth muscle relaxation is often mediated by the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/PKG signaling cascade. NO activates sGC, which catalyzes the conversion of GTP to cGMP. Subsequently, cGMP activates PKG, which in turn phosphorylates several downstream targets leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation. Rp-8-Br-cGMPS specifically inhibits this pathway at the level of PKG activation, allowing researchers to dissect the contribution of PKG to smooth muscle relaxation.
Signaling Pathway
Caption: cGMP/PKG signaling pathway in smooth muscle relaxation.
Data Presentation
Inhibitor Properties
| Property | Value | Reference |
| Synonyms | Rp-8-Bromo-cGMPs, Sodium Salt | |
| Molecular Weight | 562.27 g/mol | |
| Solubility | Soluble to 20 mM in water and 40 mM in DMSO | |
| Storage | Store at -20°C |
In Vitro Inhibition Data
| Target | Organism | Assay Conditions | IC₅₀ / Kᵢ | Reference |
| PKG Iα | Bovine | Recombinant enzyme | Kᵢ = 0.35 µM | |
| PKG Iβ | Bovine | Recombinant enzyme | Kᵢ = 0.25 µM | |
| PKG II | Bovine | Recombinant enzyme | Kᵢ = 0.5 µM | |
| PKA | Bovine | Recombinant enzyme | Kᵢ = 7.5 µM |
Effects on Smooth Muscle Relaxation
| Preparation | Agonist | Rp-8-Br-cGMPS Concentration | Effect | Reference |
| Rat Tail Artery | SIN-1 (NO donor) | 3 µM | Parallel rightward shift of the concentration-relaxation curve | [1] |
| Porcine Coronary Arteries | 8-Br-cGMP | 30 µM | Significant attenuation of relaxation | |
| Rabbit Aorta | Nitroglycerin | 30 µM | Inhibition of relaxation |
Experimental Protocols
Stock Solution Preparation
To prepare a 10 mM stock solution of Rp-8-Br-cGMPS (sodium salt, MW: 562.27 g/mol ), dissolve 5.62 mg of the compound in 1 mL of sterile deionized water or DMSO. Vortex briefly to ensure complete dissolution. Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Workflow: Isolated Aortic Ring Assay
Caption: Workflow for isolated aortic ring experiments.
Detailed Protocol: Inhibition of cGMP-Mediated Relaxation in Isolated Rat Aortic Rings
1. Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1.
-
Phenylephrine (PE)
-
8-Bromo-cGMP (8-Br-cGMP) or Sodium Nitroprusside (SNP)
-
Rp-8-Br-cGMPS (sodium salt)
-
Pressurized gas mixture (95% O₂ / 5% CO₂)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
2. Aortic Ring Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.[3]
-
(Optional) To remove the endothelium, gently rub the intimal surface of the ring with a pair of fine forceps. Endothelium removal can be verified by the absence of relaxation to acetylcholine (1 µM) in a pre-contracted ring.
3. Isometric Tension Measurement:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
After equilibration, assess the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
Wash the rings and allow them to return to the baseline tension.
-
Induce a stable submaximal contraction with an appropriate concentration of phenylephrine (e.g., 1 µM).
4. Inhibition with Rp-8-Br-cGMPS:
-
Once a stable contraction plateau is reached, add Rp-8-Br-cGMPS (e.g., 10 µM, 30 µM) or its vehicle (water or DMSO) to the organ bath.
-
Allow the tissue to incubate with the inhibitor for 20-30 minutes.
-
Cumulatively add increasing concentrations of the relaxing agent (e.g., 8-Br-cGMP or SNP) to the bath to generate a concentration-response curve.
-
Record the changes in isometric tension using the data acquisition system.
5. Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curves for the relaxing agent in the presence and absence of Rp-8-Br-cGMPS.
-
Calculate the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) from the curves. A rightward shift in the EC₅₀ value in the presence of Rp-8-Br-cGMPS indicates competitive antagonism.
Troubleshooting
-
No relaxation to cGMP-agonists:
-
Ensure the integrity of the smooth muscle preparation.
-
Verify the concentration and viability of the agonist.
-
If using endothelium-dependent agonists, confirm endothelium integrity.
-
-
High variability between rings:
-
Ensure consistent ring size and preparation technique.
-
Allow for an adequate equilibration period.
-
-
Incomplete inhibition by Rp-8-Br-cGMPS:
-
Increase the concentration of Rp-8-Br-cGMPS.
-
Increase the pre-incubation time.
-
Consider that at high concentrations of cGMP-elevating agents, the competitive inhibition by Rp-8-Br-cGMPS may be overcome.
-
Conclusion
Rp-8-Br-cGMPS is a critical pharmacological tool for elucidating the role of PKG in smooth muscle physiology and pathophysiology. The protocols and data provided herein offer a comprehensive guide for its application in smooth muscle relaxation studies, enabling researchers to investigate the intricate mechanisms of vascular tone regulation.
References
Application Notes and Protocols for Studying Vasodilation in Isolated Arteries using Rp-8-Br-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasodilation, the widening of blood vessels, is a critical physiological process regulated by numerous signaling pathways. A key mediator of vasodilation is the cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) pathway. Understanding the intricacies of this pathway is paramount for the development of novel therapeutics for cardiovascular diseases such as hypertension and angina. Rp-8-Br-cGMPS, a potent and selective inhibitor of PKG, serves as an invaluable tool for elucidating the role of PKG in vascular smooth muscle relaxation. This document provides detailed application notes and experimental protocols for utilizing Rp-8-Br-cGMPS in isolated artery studies.
Nomenclature Note: Rp-8-Br-cGMPS is also commonly referred to as Rp-8-Br-PET-cGMPS (8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer). For clarity and accuracy, the full name will be used interchangeably with its common abbreviation in this document.
Mechanism of Action
Rp-8-Br-PET-cGMPS acts as a competitive antagonist at the cGMP binding site on PKG.[1] By binding to the regulatory subunit of PKG, it prevents the conformational change induced by endogenous cGMP, thereby inhibiting the activation of the kinase and the subsequent phosphorylation of downstream targets that lead to vasodilation. Its lipophilic nature allows for effective penetration of cell membranes, making it suitable for use in intact tissue preparations such as isolated arteries.[1]
Data Presentation
The following tables summarize quantitative data from studies investigating the inhibitory effect of Rp-8-Br-PET-cGMPS on vasodilation and PKG activity.
Table 1: Inhibition of Vasodilator-Induced Relaxation by Rp-8-Br-PET-cGMPS in Isolated Arteries
| Vasodilator | Artery Type | Pre-contraction Agent | Rp-8-Br-PET-cGMPS Concentration (µM) | Observed Effect | Reference |
| 8-Br-cGMP | Porcine Coronary | U46619 | 30 | Attenuated relaxation induced by 30 µM 8-Br-cGMP by 55.9 ± 6.7% | [2] |
| Nitroglycerin | Rabbit Aorta | Phenylephrine | 30 | Inhibited relaxation | [1] |
| DETA NONOate | Porcine Coronary | U46619 | 30 | Inhibited relaxation at lower concentrations of the vasodilator | [2] |
Table 2: Inhibitory Activity of Rp-8-Br-PET-cGMPS on cGMP-Dependent Protein Kinase (PKG)
| Parameter | Preparation | Substrate | Rp-8-Br-PET-cGMPS Concentration (µM) | Result | Reference |
| PKG Activity | Ovine Pulmonary Artery Extracts | BPDEtide | 30 | Dose-dependent inhibition of cGMP-stimulated PKG activity | [3] |
| PKG Inhibition | Purified Recombinant PKG | - | - | Reduced cGMP-stimulated PKG activity | [4] |
| Ki | In vitro phosphorylation experiments | Kemptide | - | 0.5 µM (for the related compound Rp-8-pCPT-cGMPS) | [5] |
Experimental Protocols
Protocol 1: Preparation of Isolated Arterial Rings for Wire Myography
This protocol describes the initial steps for preparing isolated arteries for vasodilation studies.
Materials:
-
Euthanized laboratory animal (e.g., rat, mouse, rabbit, pig)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, chilled to 4°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Dissection microscope
-
Fine dissection scissors and forceps
-
Wire myograph system with data acquisition software
Procedure:
-
Tissue Harvest: Immediately following euthanasia, carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery, coronary artery).
-
Cleaning: Place the isolated artery in a petri dish containing ice-cold, oxygenated PSS. Under a dissection microscope, meticulously remove any adhering connective and adipose tissue.
-
Ring Preparation: Cut the cleaned artery into rings of approximately 2-3 mm in length.
-
Mounting: Carefully thread two fine tungsten or stainless-steel wires through the lumen of the arterial ring. Mount the wires on the jaws of the wire myograph chamber, which is filled with PSS maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the arterial rings to equilibrate for at least 60 minutes under a standardized resting tension (this will vary depending on the vessel type and should be determined empirically through a normalization procedure). During this period, wash the rings with fresh PSS every 15-20 minutes.
-
Viability and Endothelial Integrity Check:
-
To assess the contractile viability of the smooth muscle, induce a contraction with a high potassium solution (e.g., 60 mM KCl).
-
After washing out the KCl and allowing the tension to return to baseline, assess endothelial integrity by inducing a contraction with a vasoconstrictor (e.g., phenylephrine, U46619) and then adding an endothelium-dependent vasodilator (e.g., acetylcholine, bradykinin). A robust relaxation indicates a healthy endothelium.
-
Protocol 2: Investigating the Effect of Rp-8-Br-PET-cGMPS on Vasodilation
This protocol details the steps to assess the inhibitory effect of Rp-8-Br-PET-cGMPS on vasodilator-induced relaxation.
Materials:
-
Prepared and mounted arterial rings (from Protocol 1)
-
Stock solution of Rp-8-Br-PET-cGMPS (dissolved in an appropriate solvent, e.g., DMSO or water)
-
Stock solution of a vasoconstrictor (e.g., phenylephrine, U46619)
-
Stock solution of a vasodilator (e.g., sodium nitroprusside, 8-Br-cGMP)
-
Wire myograph system
Procedure:
-
Pre-contraction: After the viability checks, wash the arterial rings and allow them to return to a stable baseline tension. Induce a submaximal, stable contraction with a vasoconstrictor (e.g., phenylephrine at a concentration that produces approximately 50-80% of the maximal response).
-
Incubation with Inhibitor: Once a stable contraction plateau is reached, add Rp-8-Br-PET-cGMPS to the organ bath at the desired final concentration (e.g., 1 µM, 10 µM, 30 µM). Allow the tissue to incubate with the inhibitor for a sufficient period (typically 20-30 minutes) to ensure adequate tissue penetration and target engagement. A vehicle control (the solvent used to dissolve Rp-8-Br-PET-cGMPS) should be run in parallel on a separate arterial ring.
-
Cumulative Concentration-Response Curve: After the incubation period, cumulatively add the vasodilator of interest to the organ bath in a stepwise manner, allowing the relaxation to stabilize at each concentration before adding the next. Record the tension at each concentration.
-
Data Analysis:
-
Express the relaxation at each vasodilator concentration as a percentage of the pre-contraction tension.
-
Plot the concentration-response curves for the vasodilator in the absence (vehicle control) and presence of different concentrations of Rp-8-Br-PET-cGMPS.
-
From these curves, determine the EC₅₀ (concentration of vasodilator producing 50% of the maximal relaxation) and the maximal relaxation (Eₘₐₓ).
-
A rightward shift in the concentration-response curve in the presence of Rp-8-Br-PET-cGMPS is indicative of competitive antagonism. The degree of this shift can be quantified by calculating the pA₂ value using a Schild plot analysis.
-
Mandatory Visualizations
Caption: cGMP signaling pathway in vasodilation and the inhibitory action of Rp-8-Br-cGMPS.
Caption: Experimental workflow for studying the effect of Rp-8-Br-cGMPS on vasodilation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Rp-8-Br-cGMPS in studying photoreceptor function.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-cGMPS is a membrane-permeant, competitive antagonist of cGMP-dependent protein kinase (PKG) and a modulator of cyclic nucleotide-gated (CNG) channels.[1] These properties make it a valuable tool for dissecting the roles of cGMP signaling pathways in photoreceptor function and dysfunction. In healthy photoreceptors, cGMP plays a crucial role in the phototransduction cascade by gating CNG channels. However, in various retinal degenerative diseases, such as Retinitis Pigmentosa (RP), elevated cGMP levels lead to excessive activation of both CNG channels and PKG, contributing to photoreceptor cell death.[2][3] Rp-8-Br-cGMPS and its analog, Rp-8-Br-PET-cGMPS, have been instrumental in studying these pathological mechanisms and exploring potential therapeutic interventions.
Mechanism of Action
In the intricate signaling network of photoreceptor cells, Rp-8-Br-cGMPS exerts its effects through two primary mechanisms:
-
Inhibition of cGMP-dependent Protein Kinase (PKG): As an Rp-isomer of a cGMP analog, Rp-8-Br-cGMPS acts as a competitive inhibitor of PKG.[1] It binds to the cGMP binding sites on the regulatory subunit of PKG, preventing its activation by endogenous cGMP. This inhibition is crucial for studying the downstream effects of PKG activation in photoreceptor apoptosis and other cellular processes.[4] The analog Rp-8-Br-PET-cGMPS is noted as a specific inhibitor for PKG-I.[1]
-
Modulation of Cyclic Nucleotide-Gated (CNG) Channels: Rp-8-Br-cGMPS and its derivatives can also directly interact with CNG channels, which are essential for the light-induced electrical response in photoreceptors. The analog Rp-8-Br-PET-cGMPS has been shown to reduce the activity of both rod and cone CNG channels.[5] This modulation helps in understanding the contribution of CNG channel over-activation to photoreceptor pathology in retinal diseases.
Data Presentation
The following tables summarize the quantitative data on the effects of Rp-8-Br-PET-cGMPS on photoreceptor CNG channels.
Table 1: Inhibitory Effect of Rp-8-Br-PET-cGMPS on Rod and Cone CNG Channels
| Photoreceptor Type | EC50 for Inhibition (Low Concentration) | EC50 for Inhibition (High Concentration) | Reference |
| Rod | ~0.45 µM | Similar to cones | [5] |
| Cone | ~4.4 µM | Similar to rods | [5] |
Table 2: Effect of Rp-8-Br-PET-cGMPS on the Apparent Affinity of CNG Channels for cGMP
| Photoreceptor Type | Fold Decrease in Apparent Affinity (at 50 µM Rp-8-Br-PET-cGMPS) | Reference |
| Rod | ~4.9-fold | [5] |
| Cone | ~3.2-fold | [5] |
Experimental Protocols
Electroretinography (ERG) for Assessing Photoreceptor Function
Objective: To evaluate the effect of Rp-8-Br-cGMPS on the light-evoked electrical responses of rod and cone photoreceptors in the retina.
Materials:
-
Full-field electroretinography (ERG) system
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Mydriatic agent (e.g., tropicamide)
-
Corneal electrode, reference electrode, and ground electrode
-
Rp-8-Br-cGMPS solution in a suitable vehicle (e.g., saline or balanced salt solution)
-
Control vehicle solution
-
Dark adaptation chamber
-
Light source for photopic adaptation
Procedure:
-
Animal Preparation:
-
Dark-adapt the animal overnight (minimum 12 hours) for scotopic (rod-mediated) recordings.[6]
-
Under dim red light, anesthetize the animal.
-
Apply a mydriatic agent to dilate the pupils.
-
-
Electrode Placement:
-
Place the ground electrode subcutaneously in the tail or a hind leg.
-
Place the reference electrode subcutaneously on the forehead.
-
Gently place the active corneal electrode on the cornea, ensuring good contact with a drop of sterile saline or methylcellulose.
-
-
Scotopic ERG Recordings (Rod Function):
-
Administer either the Rp-8-Br-cGMPS solution or the vehicle control intravitreally or systemically, depending on the experimental design. Allow for an appropriate incubation period.
-
Present a series of light flashes of increasing intensity to the dark-adapted eye.
-
Record the a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells) for each flash intensity.
-
-
Photopic ERG Recordings (Cone Function):
-
Following the scotopic recordings, light-adapt the animal for a defined period (e.g., 5-10 minutes) using a bright background light to saturate the rods.[6]
-
Present a series of light flashes of increasing intensity against the adapting background.
-
Record the cone-mediated a- and b-waves.
-
-
Data Analysis:
-
Measure the amplitude and implicit time of the a- and b-waves for both scotopic and photopic conditions.
-
Compare the ERG waveforms and response parameters between the Rp-8-Br-cGMPS-treated and control groups to determine the effect of the compound on photoreceptor function.
-
Patch-Clamp Recording of CNG Channel Activity
Objective: To directly measure the effect of Rp-8-Br-cGMPS on the activity of CNG channels in isolated photoreceptor outer segments or in a heterologous expression system.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pulling patch pipettes
-
Solutions:
-
Extracellular (pipette) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)
-
Intracellular (bath) solution (e.g., containing KCl, MgCl2, HEPES, EGTA)
-
cGMP stock solution
-
Rp-8-Br-cGMPS stock solution
-
Procedure:
-
Cell Preparation:
-
Isolate photoreceptor outer segments from the retina or use a cell line heterologously expressing rod or cone CNG channels.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with the extracellular solution.
-
-
Seal Formation and Inside-Out Patch Configuration:
-
Approach a photoreceptor outer segment or an expressing cell with the patch pipette and form a high-resistance (giga-ohm) seal.
-
Excise the patch of membrane to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
-
Recording CNG Channel Activity:
-
Apply the intracellular solution containing a known concentration of cGMP to the bath to activate the CNG channels.
-
Record the resulting current at a fixed holding potential.
-
To study the effect of Rp-8-Br-cGMPS, perfuse the bath with a solution containing both cGMP and the desired concentration of Rp-8-Br-cGMPS.
-
Record the current in the presence of the inhibitor.
-
-
Data Analysis:
-
Measure the amplitude of the cGMP-activated current in the absence and presence of Rp-8-Br-cGMPS.
-
Construct dose-response curves to determine the IC50 of Rp-8-Br-cGMPS for CNG channel inhibition.
-
In Vitro PKG Inhibition Assay
Objective: To quantify the inhibitory effect of Rp-8-Br-cGMPS on the activity of purified PKG.
Materials:
-
Purified recombinant PKG
-
PKG substrate (e.g., a synthetic peptide with a PKG phosphorylation consensus sequence)
-
ATP (including radiolabeled [γ-³²P]ATP for radiometric assays or a fluorescent ATP analog for fluorescence-based assays)
-
Assay buffer (containing MgCl2, and other necessary components)
-
Rp-8-Br-cGMPS stock solution
-
cGMP stock solution
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding for radiometric assays, or a microplate reader for fluorescence/luminescence-based assays)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, purified PKG, and the PKG substrate.
-
Prepare serial dilutions of Rp-8-Br-cGMPS.
-
Add the different concentrations of Rp-8-Br-cGMPS or vehicle control to the reaction mixture.
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
-
Initiation of Kinase Reaction:
-
Initiate the phosphorylation reaction by adding a mixture of cGMP (to activate the enzyme) and ATP (containing the labeled or modified ATP).
-
-
Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
-
Termination of Reaction and Detection:
-
Stop the reaction (e.g., by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
-
Data Analysis:
-
Calculate the percentage of PKG inhibition for each concentration of Rp-8-Br-cGMPS compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 or Ki value of Rp-8-Br-cGMPS for PKG.
-
Mandatory Visualization
Caption: Phototransduction cascade in photoreceptors.
Caption: Mechanism of action of Rp-8-Br-cGMPS.
Caption: Experimental workflow for studying photoreceptor function.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Murine Retinal Function by Electroretinography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Investigating cGKIα Activity Using Rp-8-Br-cGMPS (Sodium Salt): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic GMP-dependent protein kinase I alpha (cGKIα) is a key effector of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, playing a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. Dysregulation of cGKIα activity is implicated in numerous pathologies, making it a significant target for therapeutic intervention.
This document provides detailed application notes and protocols for utilizing Rp-8-Br-cGMPS (sodium salt) , a competitive antagonist of cGMP, to investigate cGKIα activity. Due to its limited membrane permeability, Rp-8-Br-cGMPS is primarily suited for in vitro kinase assays with purified or immunoprecipitated cGKIα. For cell-based assays, the more lipophilic and membrane-permeant analog, Rp-8-Br-PET-cGMPS , is recommended and will also be discussed.
These protocols are designed to guide researchers in accurately assessing cGKIα inhibition and its downstream effects, facilitating the discovery and development of novel therapeutics targeting this pathway.
Mechanism of Action
Rp-8-Br-cGMPS is a diastereomer of 8-Br-cGMPS, where the Rp configuration at the phosphorus atom confers inhibitory properties. It acts as a competitive inhibitor by binding to the cGMP-binding sites on the regulatory domain of cGKIα, preventing the conformational change required for kinase activation. This leads to the inhibition of the phosphorylation of downstream target proteins.
Figure 1: cGMP/cGKIα signaling pathway and the inhibitory action of Rp-8-Br-cGMPS.
Data Presentation
The following tables summarize the key quantitative data for Rp-8-Br-cGMPS and its analog, Rp-8-Br-PET-cGMPS.
Table 1: Inhibitor Properties and Kinase Selectivity
| Compound | Target Kinase | Inhibitor Constant (Ki) | Notes |
| Rp-8-Br-cGMPS | cGKIα | ~35 nM[1] | Limited membrane permeability, ideal for in vitro assays. |
| cGKIβ | ~30 nM | Similar potency against cGKI isoforms. | |
| cGKII | ~450 nM | Lower potency against cGKII. | |
| PKA | ~11 µM | >300-fold selectivity over PKA. | |
| Rp-8-Br-PET-cGMPS | cGKIα | Not explicitly found | A more lipophilic and membrane-permeant analog. |
| cGKIβ | Not explicitly found | Used in intact cells at concentrations of 10-100 µM. | |
| cGKII | Not explicitly found | ||
| PKA | Not explicitly found | Exhibits good selectivity for cGKI over PKA in cellular assays. |
Table 2: Recommended Working Concentrations
| Compound | Assay Type | Recommended Concentration Range |
| Rp-8-Br-cGMPS | In vitro Kinase Assay | 10 nM - 10 µM |
| Rp-8-Br-PET-cGMPS | Cell-Based Assays | 10 µM - 100 µM[2] |
Experimental Protocols
Protocol 1: In Vitro cGKIα Kinase Assay
This protocol describes a radiometric filter-binding assay to measure the activity of purified or immunoprecipitated cGKIα in the presence of Rp-8-Br-cGMPS.
Figure 2: Experimental workflow for an in vitro cGKIα kinase assay.
Materials:
-
Purified recombinant cGKIα or immunoprecipitated cGKIα
-
Substrate peptide (e.g., a VASP-derived peptide) or full-length VASP protein
-
Rp-8-Br-cGMPS (sodium salt)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂.
-
Phosphocellulose paper
-
Wash Buffer: 75 mM Phosphoric Acid
-
Scintillation counter and fluid
Procedure:
-
Prepare Reagents:
-
Prepare a 10X stock of Kinase Assay Buffer and dilute to 1X with ddH₂O before use.
-
Prepare serial dilutions of Rp-8-Br-cGMPS in 1X Kinase Assay Buffer.
-
Prepare a solution of the substrate peptide/protein in 1X Kinase Assay Buffer.
-
Prepare a working solution of [γ-³²P]ATP in 1X Kinase Assay Buffer.
-
-
Set up the Kinase Reaction (in triplicate for each condition):
-
To a microcentrifuge tube, add:
-
10 µL of 1X Kinase Assay Buffer
-
5 µL of cGKIα enzyme solution
-
5 µL of substrate solution
-
5 µL of Rp-8-Br-cGMPS dilution (or buffer for control)
-
-
Include a "no enzyme" control to determine background radiation.
-
-
Pre-incubation:
-
Incubate the reaction tubes at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate the Reaction:
-
Add 5 µL of the [γ-³²P]ATP working solution to each tube to start the reaction.
-
-
Incubation:
-
Incubate the reaction at 30°C for 20-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stop the Reaction:
-
Spot 20 µL of each reaction mixture onto a labeled piece of phosphocellulose paper.
-
-
Washing:
-
Wash the phosphocellulose paper three times for 5 minutes each in a beaker containing Wash Buffer to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Place the dried phosphocellulose paper pieces into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all other readings.
-
Plot the kinase activity (in counts per minute) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value of Rp-8-Br-cGMPS by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Assay to Assess cGKIα Activity via VASP Phosphorylation
This protocol uses the membrane-permeant analog, Rp-8-Br-PET-cGMPS , to inhibit cGKIα in intact cells. The activity of cGKIα is assessed by measuring the phosphorylation of its downstream target, Vasodilator-Stimulated Phosphoprotein (VASP), at Ser239 via Western blotting.
Figure 3: Experimental workflow for cell-based analysis of cGKIα activity.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells, platelets, or a transfected cell line)
-
Rp-8-Br-PET-cGMPS
-
cGKIα activator (e.g., 8-Bromo-cGMP or a nitric oxide donor like SNP or DEA/NO)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies: anti-phospho-VASP (Ser239), anti-total VASP, and an antibody against a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture dishes and allow them to adhere and reach the desired confluency.
-
Pre-treat the cells with various concentrations of Rp-8-Br-PET-cGMPS (or vehicle control) for 30-60 minutes.
-
Stimulate the cells with a cGKIα activator for 15-30 minutes to induce VASP phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay or similar method.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with Lysis Buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total VASP and the loading control to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-VASP signal to the total VASP signal and the loading control.
-
Compare the levels of VASP phosphorylation in the inhibitor-treated samples to the stimulated control to determine the inhibitory effect of Rp-8-Br-PET-cGMPS.
-
References
Application Notes and Protocols for Assessing PKG Inhibition with Rp-8-Br-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase G (PKG) is a serine/threonine-specific protein kinase that serves as a principal intracellular receptor for cyclic guanosine monophosphate (cGMP). The cGMP/PKG signaling pathway is integral to a multitude of physiological processes, including the regulation of vascular smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2] Dysregulation of this pathway has been implicated in various pathological conditions, making PKG a significant target for therapeutic intervention.
Rp-8-Br-cGMPS is a potent and cell-permeable analog of cGMP that acts as a competitive antagonist of cGMP-dependent protein kinase.[3][4][5] It functions by binding to the cGMP binding site on PKG, thereby preventing the conformational changes required for kinase activation.[5] This compound is a valuable tool for elucidating the physiological roles of PKG and for screening potential therapeutic agents that target this pathway. These application notes provide detailed protocols for assessing the inhibitory activity of Rp-8-Br-cGMPS against PKG in both in vitro and cell-based assays.
PKG Signaling Pathway
The activation of PKG is initiated by an increase in intracellular cGMP levels. This is primarily achieved through two pathways: the nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway and the natriuretic peptide-particulate guanylate cyclase (pGC) pathway.[1][6] Upon binding of cGMP, PKG undergoes a conformational change, leading to the phosphorylation of various downstream target proteins and eliciting a cellular response.
Data Presentation
Quantitative data from PKG inhibition assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro PKG Inhibition Data
| Inhibitor | Concentration (µM) | PKG Activity (% of Control) | IC₅₀ (µM) |
| Rp-8-Br-cGMPS | 0.01 | 95.2 ± 3.1 | |
| 0.1 | 78.5 ± 4.5 | ||
| 1 | 52.1 ± 2.8 | 0.95 | |
| 10 | 15.3 ± 1.9 | ||
| 100 | 5.1 ± 0.8 | ||
| Control Compound | 10 | 98.7 ± 2.5 | >100 |
Table 2: Cell-Based Assay for PKG Inhibition
| Treatment | VASP Phosphorylation (Fold Change vs. Untreated) |
| Untreated Control | 1.00 ± 0.12 |
| cGMP Agonist (10 µM) | 4.52 ± 0.35 |
| cGMP Agonist + Rp-8-Br-cGMPS (1 µM) | 2.89 ± 0.28 |
| cGMP Agonist + Rp-8-Br-cGMPS (10 µM) | 1.21 ± 0.15 |
Experimental Protocols
Protocol 1: In Vitro PKG Kinase Assay
This protocol outlines an in vitro method to determine the inhibitory effect of Rp-8-Br-cGMPS on PKG activity using a purified enzyme and a synthetic peptide substrate.
Materials:
-
Recombinant human PKG Iα
-
PKG substrate peptide (e.g., RKISASEF)
-
Rp-8-Br-cGMPS
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
ATP solution
-
cGMP solution
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or fluorescence plate reader
-
96-well microplate
Experimental Workflow:
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of Rp-8-Br-cGMPS in the kinase buffer. Also, prepare a vehicle control (e.g., DMSO or buffer).
-
Prepare Kinase Reaction Master Mix: In a single tube, prepare a master mix containing the kinase buffer, recombinant PKG, PKG substrate peptide, and cGMP.
-
Set up the Reaction Plate: To each well of a 96-well plate, add the serially diluted Rp-8-Br-cGMPS or vehicle control.
-
Add Kinase Mix: Add the kinase reaction master mix to each well.
-
Initiate the Reaction: Start the kinase reaction by adding [γ-³²P]ATP (or a fluorescent ATP analog) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays).
-
Detection: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescent assays, read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percentage of PKG inhibition for each concentration of Rp-8-Br-cGMPS relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based VASP Phosphorylation Assay
This protocol describes a cell-based assay to assess the inhibitory effect of Rp-8-Br-cGMPS on PKG activity by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-known PKG substrate.
Materials:
-
Cultured cells expressing PKG (e.g., vascular smooth muscle cells, platelets, or a transfected cell line)
-
Rp-8-Br-cGMPS
-
cGMP agonist (e.g., 8-Br-cGMP or a NO donor like SNP)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total-VASP
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of Rp-8-Br-cGMPS or vehicle for a specified time (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with a cGMP agonist for a short period (e.g., 10-15 minutes) to activate PKG.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-VASP antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated VASP to total VASP for each condition.
Mechanism of Inhibition
Rp-8-Br-cGMPS acts as a competitive inhibitor of PKG. It competes with the endogenous activator, cGMP, for the same binding sites on the regulatory domain of the enzyme. By occupying these sites, Rp-8-Br-cGMPS prevents the cGMP-induced conformational change that is necessary for the activation of the kinase's catalytic domain.
References
- 1. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 4. Rp-8-Br-PET-cGMPS | Protein Kinase G Inhibitors: R&D Systems [rndsystems.com]
- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting guide for Rp-8-Br-cGMPS (sodium salt) experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rp-8-Br-cGMPS (sodium salt), a competitive inhibitor of cGMP-dependent protein kinase (PKG).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Rp-8-Br-cGMPS?
Rp-8-Br-cGMPS is a cGMP analog that acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] It binds to the cGMP binding site on PKG, preventing the activation of the kinase by endogenous cGMP. This inhibition is reversible.
Q2: What is the difference between Rp-8-Br-cGMPS and Rp-8-Br-PET-cGMPS?
Rp-8-Br-PET-cGMPS is a more lipophilic and membrane-permeant analog of Rp-8-Br-cGMPS.[3][4] This increased lipophilicity allows for better penetration of cell membranes, making it more suitable for use in intact cell and tissue experiments.[2] While both are potent PKG inhibitors, their differing properties may influence the choice of compound for a specific experimental setup.
Q3: How should I prepare and store stock solutions of Rp-8-Br-cGMPS?
For optimal results, prepare fresh solutions for each experiment. If a stock solution must be prepared, dissolve the sodium salt in water or DMSO.[1] Store stock solutions at -20°C for short-term storage.[1] For long-term storage, it is recommended to store the compound in a desiccated environment at -20°C.[5] Avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of Rp-8-Br-cGMPS and its analogs?
While relatively selective for PKG, Rp-8-Br-cGMPS and its analogs can exhibit off-target effects, particularly at higher concentrations. These include:
-
Protein Kinase A (PKA): These compounds can inhibit PKA, though with a much lower potency compared to PKG.[2]
-
Phosphodiesterases (PDEs): Some Rp-cGMP analogs have been shown to inhibit certain PDEs, such as PDE5 and PDE10.[2]
-
Cyclic Nucleotide-Gated (CNG) Channels: Rp-8-Br-PET-cGMPS can reduce the activity of both rod and cone CNG channels.[6]
Troubleshooting Guide
Issue 1: No observable effect of Rp-8-Br-cGMPS in my experiment.
-
Question: I've applied Rp-8-Br-cGMPS to my cells/tissue, but I'm not seeing the expected inhibition of cGMP/PKG signaling. What could be the problem?
-
Answer:
-
Inadequate Concentration: The concentration of Rp-8-Br-cGMPS may be too low to effectively compete with endogenous cGMP. Consider performing a dose-response curve to determine the optimal inhibitory concentration for your specific experimental system.
-
Compound Stability: Ensure that your stock solution has been stored properly and has not degraded. It is always best to use freshly prepared solutions.
-
Cell/Tissue Permeability: If you are using Rp-8-Br-cGMPS in intact cells, its lower lipophilicity might limit its entry.[3] Consider using the more membrane-permeant analog, Rp-8-Br-PET-cGMPS.[4]
-
High Endogenous cGMP Levels: If your experimental conditions lead to very high levels of cGMP, it may be difficult for a competitive inhibitor to be effective.[7] You may need to increase the concentration of the inhibitor or re-evaluate your experimental design.
-
PKG Isoform Specificity: Different tissues and cells express different isoforms of PKG (PKG Iα, PKG Iβ, PKG II). While Rp-8-Br-cGMPS inhibits PKG I isoforms, its efficacy against PKG II may differ.[8] Confirm which isoform is prevalent in your system.
-
Issue 2: Unexpected or paradoxical effects observed.
-
Question: I'm observing a response that is the opposite of what I would expect from a PKG inhibitor (e.g., vasodilation instead of constriction). What could be happening?
-
Answer:
-
Partial Agonism: Under certain conditions, particularly in the absence of cGMP stimulation, Rp-8-Br-PET-cGMPS has been reported to act as a partial agonist of PKG I.[1] This could lead to a low level of pathway activation.
-
Off-Target Effects: At higher concentrations, the off-target effects on other signaling molecules like PKA or PDEs could lead to unexpected cellular responses.[2] Consider using a lower concentration or a more specific inhibitor if available.
-
Tissue-Specific Responses: The overall physiological response to PKG inhibition can be complex and tissue-dependent. In some vascular beds, for example, antagonists of the cGMP pathway have been observed to cause relaxation on their own.[9][10] This highlights the importance of understanding the specific signaling pathways in your experimental model.
-
Issue 3: High background or inconsistent results in my in vitro kinase assay.
-
Question: My in vitro kinase assay results with Rp-8-Br-cGMPS are variable and have high background. How can I improve my assay?
-
Answer:
-
Enzyme and Substrate Quality: Ensure that your recombinant PKG and substrate are of high purity and activity.
-
ATP Concentration: Since most kinase inhibitors are ATP-competitive, the concentration of ATP in your assay can significantly impact the apparent IC50 value. Standardize the ATP concentration across all experiments.
-
Assay Buffer Composition: The pH, ionic strength, and presence of detergents in your assay buffer can all affect enzyme activity and inhibitor binding. Optimize these conditions for your specific assay.
-
Incubation Time: Ensure that your pre-incubation time with the inhibitor is sufficient to allow for binding to the kinase before initiating the reaction with ATP.
-
Data Presentation
Table 1: Inhibitory Constants (Ki) of a Related PKG Inhibitor, Rp-8-pCPT-cGMPS
| Kinase Isoform | Ki (µM) |
| PKG Iα | 0.5 |
| PKG Iβ | 0.45 |
| PKG II | 0.7 |
Data for the closely related and more lipophilic compound Rp-8-pCPT-cGMPS. This provides an approximate range for the concentrations likely required for effective inhibition.[11]
Table 2: Recommended Starting Concentrations for Cellular Experiments
| Cell/Tissue Type | Compound | Recommended Starting Concentration | Reference |
| Rabbit Aorta | Rp-8-Br-cGMPS | 30 µM | [12] |
| Porcine Coronary Arteries | Rp-8-Br-PET-cGMPS | 3 x 10⁻⁵ M (30 µM) | [7][13] |
| Rat Pulmonary Artery | Rp-8-Br-cGMPS | 25 µM | [9] |
Experimental Protocols
Detailed Methodology 1: In Vitro PKG Kinase Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant PKG enzyme
-
Specific peptide substrate for PKG (e.g., a VASP-derived peptide)
-
Rp-8-Br-cGMPS (sodium salt)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
[γ-³²P]ATP (for radiometric assay) or appropriate reagents for a non-radioactive assay format (e.g., ADP-Glo™ Kinase Assay)
-
Phosphocellulose paper or other capture method
-
Scintillation counter or luminometer
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of Rp-8-Br-cGMPS in the kinase assay buffer.
-
Assay Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant PKG enzyme and the peptide substrate in the kinase assay buffer.
-
Inhibitor Pre-incubation: Add the desired concentration of Rp-8-Br-cGMPS or vehicle control to the reaction mixture. Incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Start the reaction by adding the ATP solution containing a known concentration of ATP and [γ-³²P]ATP (if using a radiometric assay).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 75 mM phosphoric acid or another appropriate stop solution.
-
Quantify Phosphorylation:
-
Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay: Follow the manufacturer's instructions for the specific assay kit being used to quantify kinase activity (e.g., by measuring ADP production).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Rp-8-Br-cGMPS and determine the IC50 value.
Detailed Methodology 2: Cell Viability (MTT) Assay
This protocol provides a framework for assessing the effect of Rp-8-Br-cGMPS on the viability of adherent cells.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Rp-8-Br-cGMPS (sodium salt)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Rp-8-Br-cGMPS in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Express the results as a percentage of the vehicle-treated control cells to determine the effect of Rp-8-Br-cGMPS on cell viability.
Detailed Methodology 3: Aortic Ring Tissue Bath Experiment
This protocol describes a method for assessing the effect of Rp-8-Br-cGMPS on vascular smooth muscle relaxation.
Materials:
-
Isolated thoracic aorta from a rabbit or rat
-
Krebs-Henseleit solution (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine (or other vasoconstrictor)
-
8-Bromo-cGMP (or other cGMP analog to induce relaxation)
-
Rp-8-Br-cGMPS (sodium salt)
-
Tissue bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta and carefully clean it of adherent connective tissue. Cut the aorta into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Inhibitor Incubation: Once a stable contraction is achieved, incubate the rings with a specific concentration of Rp-8-Br-cGMPS (e.g., 30 µM) or vehicle control for 20-30 minutes.[12]
-
Relaxation Response: Generate a cumulative concentration-response curve to a cGMP-mediated vasodilator, such as 8-Bromo-cGMP, by adding increasing concentrations of the agonist to the tissue bath.
-
Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Compare the concentration-response curves in the presence and absence of Rp-8-Br-cGMPS to determine its inhibitory effect.
Visualizations
Caption: cGMP/PKG Signaling Pathway and Point of Inhibition by Rp-8-Br-cGMPS.
Caption: General Experimental Workflow for Using Rp-8-Br-cGMPS.
Caption: Troubleshooting Decision Tree for Rp-8-Br-cGMPS Experiments.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Rp-8-Br-guanosine-3',5'-cyclic monophosphorothioate inhibits relaxation elicited by nitroglycerin in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioconductor.org [bioconductor.org]
- 4. kinCSM: Using graph‐based signatures to predict small molecule CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bioconductor.org [bioconductor.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ShinyGO 0.85 [bioinformatics.sdstate.edu]
- 13. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the effective concentration of Rp-8-Br-cGMPS in assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Rp-8-Br-cGMPS, a competitive inhibitor of cGMP-dependent protein kinase (PKG). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure optimal experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of Rp-8-Br-cGMPS in a question-and-answer format.
Question: Why am I observing no inhibitory effect or a weaker-than-expected effect of Rp-8-Br-cGMPS in my cell-based assay?
Possible Causes and Solutions:
-
Insufficient Intracellular Concentration: Rp-8-Br-cGMPS has limited membrane permeability.[1] For cell-based assays, a higher extracellular concentration may be needed to achieve an effective intracellular concentration.
-
High Endogenous cGMP Levels: As a competitive inhibitor, the effectiveness of Rp-8-Br-cGMPS is dependent on the concentration of endogenous cGMP. High levels of cGMP will require higher concentrations of the inhibitor to achieve the desired effect.
-
Solution: If possible, measure the basal cGMP levels in your experimental system. If cGMP levels are high, you will need to increase the concentration of Rp-8-Br-cGMPS accordingly.
-
-
Compound Degradation: Improper storage or handling can lead to the degradation of Rp-8-Br-cGMPS.
-
Solution: Store the compound as recommended by the manufacturer, typically at -20°C and protected from moisture. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Incorrect Assay Conditions: The pH and presence of certain ions can affect the activity of both the inhibitor and the target enzyme.
-
Solution: Ensure that your assay buffer is at the optimal pH for PKG activity and that all components are at the correct concentrations.
-
Question: I am seeing unexpected or off-target effects in my experiment. Could Rp-8-Br-cGMPS be the cause?
Possible Causes and Solutions:
-
High Inhibitor Concentration: At high concentrations, Rp-8-Br-cGMPS may exhibit off-target effects by inhibiting other kinases, such as Protein Kinase A (PKA), although it is significantly more selective for PKG.[1]
-
Solution: Use the lowest effective concentration determined from your dose-response experiment. Include appropriate controls, such as a specific PKA inhibitor (e.g., KT 5720), to rule out off-target effects on the cAMP/PKA pathway.
-
-
Partial Agonism: Some Rp-isomers of cGMP analogs have been reported to act as partial agonists of PKG in the absence of cGMP stimulation.
-
Solution: To investigate this, perform a control experiment where you apply Rp-8-Br-cGMPS to your system in the absence of any stimulus that would increase cGMP levels. Measure the activity of a known PKG substrate. An increase in substrate phosphorylation would suggest partial agonism.
-
-
Interaction with Other Signaling Pathways: cGMP signaling can crosstalk with other pathways. The observed effects may be an indirect consequence of PKG inhibition.
-
Solution: Carefully review the literature for known interactions of the cGMP/PKG pathway in your specific experimental model.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Rp-8-Br-cGMPS?
A1: Rp-8-Br-cGMPS is a competitive inhibitor of cGMP-dependent protein kinase (PKG). It is an Rp-diastereomer of a cGMP analog that binds to the cGMP-binding sites on PKG, preventing the binding of endogenous cGMP and subsequent activation of the kinase.[1]
Q2: What is the difference between Rp-8-Br-cGMPS, Rp-8-Br-PET-cGMPS, and Rp-8-pCPT-cGMPS?
A2: The primary differences lie in their lipophilicity and, consequently, their membrane permeability. Rp-8-Br-PET-cGMPS and Rp-8-pCPT-cGMPS are more lipophilic than Rp-8-Br-cGMPS, leading to better cell permeability and often requiring lower concentrations in cell-based assays.[1][2][3]
Q3: How should I prepare and store stock solutions of Rp-8-Br-cGMPS?
A3: Rp-8-Br-cGMPS is soluble in water up to 50 mM. Prepare stock solutions in high-quality sterile water or an appropriate buffer. Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific solubility and storage instructions.
Q4: Can I use Rp-8-Br-cGMPS in in vivo studies?
A4: Due to its limited membrane permeability, the in vivo use of Rp-8-Br-cGMPS may be challenging.[1] More membrane-permeant analogs like Rp-8-Br-PET-cGMPS are often preferred for in vivo applications.
Data Presentation
Table 1: Comparison of Common Rp-cGMP Analogs
| Feature | Rp-8-Br-cGMPS | Rp-8-Br-PET-cGMPS | Rp-8-pCPT-cGMPS |
| Primary Target | cGMP-dependent Protein Kinase (PKG) | cGMP-dependent Protein Kinase (PKG) | cGMP-dependent Protein Kinase (PKG) |
| Mechanism | Competitive Antagonist | Competitive Antagonist | Competitive Antagonist |
| Ki for PKG | Not widely reported | ~35 nM for cGKI | ~0.5 µM |
| Lipophilicity | Lower | Higher | High |
| Cell Permeability | Limited | Good | Good |
| Solubility | Soluble in water to 50 mM | Soluble to 20 mM in water and 40 mM in DMSO | High lipid solubility |
| Common Use | In vitro assays, cell-based assays (may require higher concentrations) | Cell-based assays, in vivo studies | Cell-based assays |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration of Rp-8-Br-cGMPS in a Cell-Based Assay (Dose-Response Experiment)
This protocol is a general guideline and should be adapted for your specific cell type and assay readout.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of Inhibitor Dilutions: Prepare a series of dilutions of Rp-8-Br-cGMPS in your cell culture medium. A typical starting range would be from 0.1 µM to 100 µM. It is crucial to include a vehicle-only control (the solvent used to dissolve the inhibitor, e.g., water).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Rp-8-Br-cGMPS.
-
Incubation: Incubate the cells for a predetermined amount of time, which should be optimized for your specific assay. This could range from minutes to hours.
-
Stimulation (if applicable): If your experiment involves stimulating a cGMP-producing pathway (e.g., with a nitric oxide donor), add the stimulus at the appropriate time point.
-
Assay Readout: Perform your assay to measure the desired downstream effect of PKG inhibition (e.g., phosphorylation of a specific substrate, change in cell morphology, or a functional response).
-
Data Analysis: Plot the assay response as a function of the inhibitor concentration. The lowest concentration that gives a maximal and consistent inhibitory effect is the optimal concentration for your experiments.
Mandatory Visualization
Caption: The cGMP/PKG signaling pathway and the inhibitory action of Rp-8-Br-cGMPS.
References
Addressing the limited membrane permeability of Rp-8-Br-cGMPS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the limited membrane permeability of Rp-8-Br-cGMPS, a phosphorothioate analog of cGMP used as a protein kinase G (PKG) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Rp-8-Br-cGMPS and what is its primary application?
Rp-8-Br-cGMPS is a competitive inhibitor of cGMP-dependent protein kinase (PKG) types Iα and Iβ.[1] Its resistance to hydrolysis by phosphodiesterases (PDEs) makes it a stable tool for studying the role of PKG in various signaling pathways.[1] It is significantly more lipophilic and membrane-permeant compared to cGMP or Rp-cGMPS.[1]
Q2: How does the structure of Rp-8-Br-cGMPS contribute to its membrane permeability?
The enhanced membrane permeability of Rp-8-Br-cGMPS, relative to unmodified cGMP, is attributed to two key structural modifications:
-
8-Bromo substitution: The bromine atom at the 8th position of the guanine base increases the lipophilicity of the molecule.
-
Rp-phosphorothioate modification: The replacement of a non-bridging oxygen with sulfur in the phosphate group also increases lipophilicity and confers resistance to enzymatic degradation by PDEs.
Q3: I am not observing the expected biological effect in my cell-based assay. Could this be due to poor membrane permeability?
Yes, insufficient intracellular concentrations due to limited membrane permeability are a common reason for a lack of biological effect. While Rp-8-Br-cGMPS is more membrane-permeant than cGMP, its passive diffusion across the cell membrane can still be a limiting factor in many experimental systems.
Q4: Are there any analogs of Rp-8-Br-cGMPS with improved membrane permeability?
Yes, Rp-8-Br-PET-cGMPS is a related compound that is described as being more lipophilic and membrane-permeant than Rp-8-Br-cGMPS.[2] This is due to the addition of a β-phenyl-1,N2-etheno (PET) modification. If you are experiencing issues with the permeability of Rp-8-Br-cGMPS, consider using Rp-8-Br-PET-cGMPS as an alternative.
Troubleshooting Guide
Issue: No observable effect of Rp-8-Br-cGMPS in intact cells.
Possible Cause 1: Insufficient Intracellular Concentration
-
Solution 1.1: Increase Concentration and Incubation Time. Systematically increase the concentration of Rp-8-Br-cGMPS and the incubation time to allow for greater accumulation within the cells. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental endpoint. Pre-incubation for at least 20 minutes is often recommended for similar compounds to allow for membrane penetration before initiating the experiment.
-
Solution 1.2: Use a More Permeable Analog. As mentioned in the FAQ, Rp-8-Br-PET-cGMPS is a more lipophilic analog with potentially better cell permeability.[2] Consider substituting Rp-8-Br-cGMPS with Rp-8-Br-PET-cGMPS.
-
Solution 1.3: Chemical Permeabilization (Use with Caution). In some instances, very low concentrations of mild, non-ionic detergents (e.g., digitonin, saponin) can be used to transiently permeabilize the plasma membrane, allowing for the entry of otherwise membrane-impermeant molecules. This method should be used with extreme caution as it can impact cell viability and introduce experimental artifacts. Extensive control experiments are necessary to validate this approach.
Possible Cause 2: Compound Instability or Degradation
-
Solution 2.1: Proper Storage and Handling. Ensure that Rp-8-Br-cGMPS is stored at -20°C as recommended. Repeated freeze-thaw cycles should be avoided. Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) and use them promptly.
-
Solution 2.2: Stability in Cell Culture Media. While generally stable, the long-term stability of phosphorothioate analogs in complex cell culture media can vary. For long-duration experiments, consider replenishing the media with fresh Rp-8-Br-cGMPS at regular intervals.
Possible Cause 3: Cell Type-Specific Differences in Uptake
-
Solution 3.1: Optimize for Your Cell Line. The efficiency of uptake can vary significantly between different cell types. What works for one cell line may not be optimal for another. It is crucial to empirically determine the effective concentration range for your specific cellular model.
Data Summary
The following table summarizes the key properties of Rp-8-Br-cGMPS and its more permeable analog, Rp-8-Br-PET-cGMPS.
| Compound | Molecular Weight ( g/mol ) | Key Structural Features | Relative Lipophilicity/Permeability |
| Rp-8-Br-cGMPS | 462.15 | 8-Bromo, Rp-phosphorothioate | More permeable than cGMP |
| Rp-8-Br-PET-cGMPS | 562.27 | 8-Bromo, Rp-phosphorothioate, β-phenyl-1,N2-etheno (PET) | More lipophilic and permeable than Rp-8-Br-cGMPS[2] |
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with Rp-8-Br-cGMPS
This protocol provides a general guideline. Optimal concentrations and incubation times must be determined empirically for each cell type and experimental setup.
-
Reconstitution: Prepare a stock solution of Rp-8-Br-cGMPS in sterile, nuclease-free water or DMSO. For example, to prepare a 10 mM stock solution of Rp-8-Br-cGMPS (MW: 462.15 g/mol ), dissolve 4.62 mg in 1 mL of solvent.
-
Cell Seeding: Plate cells at the desired density in appropriate cell culture plates and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is important to ensure that the final concentration of the solvent (e.g., DMSO) does not exceed a level that is toxic to the cells (typically <0.1%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Rp-8-Br-cGMPS.
-
Incubation: Incubate the cells for the desired period. For initial experiments, a time course (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) is recommended.
-
Assay: Following incubation, proceed with your specific downstream assay to measure the biological effect of PKG inhibition.
Protocol 2: Comparative Analysis of Rp-8-Br-cGMPS and Rp-8-Br-PET-cGMPS Permeability
This protocol allows for a direct comparison of the efficacy of the two inhibitors, providing an indirect measure of their relative membrane permeability in your cell system.
-
Cell Preparation: Seed cells in parallel cultures.
-
Treatment Groups: Prepare the following treatment groups in your cell culture medium:
-
Vehicle control (medium with solvent only)
-
A range of concentrations of Rp-8-Br-cGMPS (e.g., 1 µM, 10 µM, 50 µM, 100 µM)
-
A range of concentrations of Rp-8-Br-PET-cGMPS (e.g., 1 µM, 10 µM, 50 µM, 100 µM)
-
-
Stimulation (if applicable): If your assay involves stimulating cGMP production (e.g., with a nitric oxide donor like SNAP or SNP), add the stimulus at the appropriate time point.
-
Incubation: Incubate all treatment groups for the same duration.
-
Endpoint Measurement: Measure a downstream marker of PKG activity. A common substrate for PKG is Vasodilator-Stimulated Phosphoprotein (VASP). Phosphorylation of VASP at Ser239 can be measured by Western blotting using a phospho-specific antibody.
-
Data Analysis: Compare the dose-response curves for the inhibition of VASP phosphorylation by Rp-8-Br-cGMPS and Rp-8-Br-PET-cGMPS. A leftward shift in the dose-response curve for Rp-8-Br-PET-cGMPS would suggest greater potency, likely due to enhanced cell permeability.
Visualizations
Caption: Troubleshooting workflow for addressing the lack of an experimental effect.
References
Potential off-target effects of Rp-8-Br-cGMPS (sodium salt).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rp-8-Br-cGMPS (sodium salt). This guide will help you address specific issues that may arise during your experiments and interpret your results accurately by considering potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Rp-8-Br-cGMPS?
Rp-8-Br-cGMPS is a competitive antagonist of the cGMP binding site on cGMP-dependent protein kinase (PKG).[1] By binding to PKG, it prevents the binding of endogenous cGMP, thereby inhibiting the activation of the kinase and the subsequent phosphorylation of its downstream targets. It is known to be a potent and selective inhibitor of PKG, particularly the PKG-I isoform.[1][2]
Q2: I am observing an unexpected cellular response that seems independent of PKG inhibition. What could be the cause?
While Rp-8-Br-cGMPS is a potent PKG inhibitor, it can exhibit off-target effects, especially at higher concentrations. These may include:
-
Inhibition of Phosphodiesterases (PDEs): Rp-8-Br-cGMPS has been shown to inhibit certain PDEs, such as PDE5.[1][2] Inhibition of PDEs would lead to an accumulation of intracellular cGMP, which could activate other cGMP-dependent pathways.
-
Modulation of Cyclic Nucleotide-Gated (CNG) Channels: This compound can interact with CNG channels.[3][4][5][6] Depending on the specific channel isoform and experimental conditions, it can act as an inhibitor or, paradoxically, an activator.[3]
-
Interaction with Protein Kinase A (PKA): Although it is significantly more selective for PKG, some weak inhibition of PKA has been reported at higher concentrations.[1][2]
Q3: Can Rp-8-Br-cGMPS activate any signaling pathways?
Paradoxically, while being a PKG inhibitor, Rp-8-Br-cGMPS has been reported to activate homomeric rod CNG channels.[3] This could lead to an increase in intracellular Ca2+ in cells expressing these channels, triggering downstream signaling events. Additionally, its inhibitory effect on PDEs could lead to an accumulation of cGMP, which could then activate other cGMP effectors.[1][2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected increase in intracellular cGMP levels. | Inhibition of phosphodiesterases (PDEs) by Rp-8-Br-cGMPS. | 1. Use the lowest effective concentration of Rp-8-Br-cGMPS. 2. Test the effect of a broad-spectrum PDE inhibitor as a positive control. 3. Measure PDE activity directly in the presence of Rp-8-Br-cGMPS. |
| Activation of Ca2+ signaling or membrane depolarization in photoreceptors or other CNG channel-expressing cells. | Direct activation of cyclic nucleotide-gated (CNG) channels.[3] | 1. Perform patch-clamp experiments to directly measure CNG channel activity in the presence of Rp-8-Br-cGMPS. 2. Use a known CNG channel blocker to see if it reverses the observed effect. |
| Inhibition of a known PKA-mediated process. | Off-target inhibition of Protein Kinase A (PKA) at high concentrations.[1][2] | 1. Perform a dose-response curve to determine the IC50 for PKA inhibition. 2. Use a more selective PKA inhibitor as a control. |
| Lack of inhibitory effect on a known PKG-mediated process. | Supramaximal stimulation with a cGMP-elevating agent, leading to competitive displacement of the inhibitor.[7] | 1. Reduce the concentration of the cGMP-elevating agent. 2. Increase the concentration of Rp-8-Br-cGMPS, being mindful of potential off-target effects. |
Quantitative Data Summary
The following tables summarize the known binding affinities and inhibitory concentrations of Rp-8-Br-cGMPS for its primary target and potential off-target proteins.
Table 1: Inhibition Constants (Ki) for Protein Kinases
| Protein Kinase | Apparent Ki (µM) | Reference |
| PKG Iα | 0.03 | [2] |
| PKG Iβ | 0.03 | [2] |
| PKA Type II | 10 | [2] |
Table 2: Half-maximal Effective/Inhibitory Concentrations (EC50/IC50) for Ion Channels and Enzymes
| Protein | Action | EC50/IC50 (µM) | Cell/Tissue Type | Reference |
| Rod CNG Channels | Inhibition | 0.45 (high affinity) | Heterologously expressed | [4] |
| Cone CNG Channels | Inhibition | 4.4 (low affinity) | Heterologously expressed | [4] |
| PDE5 | Inhibition | Potent inhibitor (specific value not provided) | Bovine Aorta | [2] |
Experimental Protocols
Protocol 1: In Vitro Protein Kinase G (PKG) Inhibition Assay
This protocol is designed to determine the inhibitory potential of Rp-8-Br-cGMPS on PKG activity.
-
Prepare a reaction mixture containing a purified, active PKG enzyme, a specific peptide substrate (e.g., kemptide), and a buffer containing Mg-ATP.
-
Add varying concentrations of Rp-8-Br-cGMPS to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of Rp-8-Br-cGMPS and determine the IC50 value.
Protocol 2: Patch-Clamp Electrophysiology for CNG Channel Modulation
This protocol allows for the direct measurement of the effect of Rp-8-Br-cGMPS on CNG channel activity.
-
Culture cells expressing the CNG channel of interest (e.g., HEK293 cells transfected with rod or cone CNG channel subunits).
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Perfuse the cell with a solution containing a known concentration of cGMP to activate the CNG channels.
-
Record the baseline current flowing through the channels.
-
Apply Rp-8-Br-cGMPS at various concentrations to the perfusion solution.
-
Record the changes in current in the presence of the compound. An increase in current indicates activation, while a decrease indicates inhibition.
-
Construct a dose-response curve to determine the EC50 or IC50 of Rp-8-Br-cGMPS on the specific CNG channel isoform.
Visualizations
Caption: On- and off-target effects of Rp-8-Br-cGMPS in the cGMP signaling pathway.
Caption: Troubleshooting flowchart for unexpected results with Rp-8-Br-cGMPS.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to minimize non-specific binding of Rp-8-Br-cGMPS in experiments.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize non-specific binding of Rp-8-Br-cGMPS, a competitive cGMP-dependent protein kinase (PKG) inhibitor, in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is Rp-8-Br-cGMPS and why is non-specific binding a concern?
Rp-8-Br-cGMPS is a widely used cell-permeable analog of cyclic guanosine monophosphate (cGMP). It acts as a competitive antagonist at the cGMP binding sites of cGMP-dependent protein kinase (PKG), thereby inhibiting its activity.[1] Non-specific binding is a significant concern because this small molecule can adventitiously bind to other proteins or surfaces in your experimental system (e.g., beads, plates, unrelated proteins). This can lead to high background signals, reduced assay sensitivity, and false-positive results, ultimately confounding data interpretation.
Q2: My experiment shows high background. What is the first thing I should check?
High background is a common issue often stemming from insufficient blocking or suboptimal washing steps.[2] First, review your blocking protocol. Ensure that the blocking buffer has been correctly prepared and that incubation times are adequate to saturate all potential non-specific sites on your solid phase (e.g., microplate wells, affinity beads). Second, evaluate your wash steps. Insufficient washing will fail to remove unbound or weakly bound Rp-8-Br-cGMPS and other assay components, leading to elevated background.
Q3: Can Rp-8-Br-cGMPS bind to targets other than PKG?
Yes. While it is a potent PKG inhibitor, cGMP analogs can interact with other cGMP-binding proteins. Studies have shown that Rp-8-Br-PET-cGMPS can also bind to phosphodiesterases (PDEs) like PDE1 and PDE6, as well as cAMP-dependent protein kinase (PKA).[3] This off-target binding is a form of non-specific binding in the context of an experiment focused solely on PKG. It is crucial to include proper controls to differentiate between on-target and off-target effects.
Q4: What is the role of a detergent like Tween-20 in my buffers?
Non-ionic detergents such as Tween-20 are critical additives in blocking and washing buffers. They help to reduce hydrophobic interactions, which are a common cause of non-specific binding of small molecules to plastic surfaces and proteins.[4] By including a low concentration (typically 0.05% - 0.1%) of Tween-20, you can significantly decrease background signal and improve the signal-to-noise ratio of your assay.[2][4]
Troubleshooting Guide: High Non-Specific Binding
Use the following logical progression to diagnose and resolve issues with non-specific binding in your experiments.
References
- 1. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 2. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - NP [thermofisher.com]
- 3. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
Stability and storage conditions for Rp-8-Br-cGMPS (sodium salt) solutions.
This technical support center provides guidance on the stability and storage of Rp-8-Br-cGMPS (sodium salt) solutions to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid Rp-8-Br-cGMPS (sodium salt)?
A1: The solid, lyophilized Rp-8-Br-cGMPS sodium salt is chemically stable. For maximum longevity, it is recommended to store the solid powder at -20°C under desiccating conditions.[1][2] Some suppliers suggest that under these conditions, the product can be stored for up to 12 months.[1]
Q2: What is the recommended solvent for reconstituting Rp-8-Br-cGMPS?
A2: Rp-8-Br-cGMPS (sodium salt) is soluble in water up to 50 mM and in DMSO. The choice of solvent will depend on your specific experimental requirements and downstream applications. For most biological assays, sterile, nuclease-free water or a buffered aqueous solution is recommended.
Q3: How should I prepare a stock solution of Rp-8-Br-cGMPS?
A3: To prepare a stock solution, it is recommended to bring the vial of solid Rp-8-Br-cGMPS to room temperature before opening to prevent condensation. Reconstitute the solid with the desired volume of solvent to achieve the target concentration. Ensure the solution is thoroughly mixed by vortexing or gentle sonication. For precise molarity, always use the batch-specific molecular weight provided on the certificate of analysis.
Q4: What are the recommended storage conditions for Rp-8-Br-cGMPS stock solutions?
A4: While specific stability data for Rp-8-Br-cGMPS in solution is limited, based on general guidelines for similar cyclic nucleotide analogs, it is recommended to store aqueous stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For a related compound, Rp-8-Br-PET-cGMPS, storage in solvent is recommended for up to 6 months at -80°C and 1 month at -20°C. This can be used as a general guideline, but for critical applications, it is advisable to perform your own stability assessment.
Q5: How long can I store Rp-8-Br-cGMPS solutions at 4°C or room temperature?
A5: There is no specific data available on the stability of Rp-8-Br-cGMPS solutions at 4°C or room temperature. As a general precaution for small molecules in solution, it is best to minimize storage time at these temperatures. For working solutions, it is recommended to prepare them fresh on the day of the experiment. If short-term storage is necessary, keeping the solution on ice is advisable.
Q6: Is Rp-8-Br-cGMPS susceptible to degradation?
A6: Rp-8-Br-cGMPS contains a phosphorothioate group, which generally confers greater resistance to enzymatic hydrolysis by phosphodiesterases (PDEs) compared to the natural phosphodiester bond in cGMP. However, like most small molecules, it can be susceptible to chemical degradation, especially at non-neutral pH and in the presence of strong acids, alkalis, or oxidizing agents. Hydrolysis of the cyclic nucleotide can occur, leading to the inactive 5'-monophosphate form.
Q7: How can I check the stability of my Rp-8-Br-cGMPS solution?
A7: The stability of your Rp-8-Br-cGMPS solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method would allow you to quantify the parent compound and detect the appearance of any degradation products over time.
Storage and Stability Data Summary
Due to the limited availability of specific quantitative stability data for Rp-8-Br-cGMPS solutions in the public domain, the following tables provide recommended storage conditions based on supplier information and general best practices for similar compounds.
Table 1: Recommended Storage of Solid Rp-8-Br-cGMPS (Sodium Salt)
| Condition | Temperature | Duration | Notes |
| Long-term | -20°C | Up to 12 months | Store under desiccating conditions.[1] |
Table 2: General Recommendations for Rp-8-Br-cGMPS Solutions
| Solution Type | Temperature | Recommended Duration | Notes |
| Stock Solution | -80°C | Up to 6 months (estimated) | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 month (estimated) | Aliquot to avoid freeze-thaw cycles. |
| Working Solution | 4°C or on ice | For the duration of the experiment | Prepare fresh daily if possible. |
Disclaimer: The stability data for solutions is an estimation based on a related compound and general laboratory practice. For critical experiments, users should perform their own stability validation.
Experimental Protocols
Protocol for Assessing the Stability of Rp-8-Br-cGMPS Solutions via HPLC
This protocol provides a general framework for assessing the stability of Rp-8-Br-cGMPS in a specific buffer and at a given temperature.
1. Materials:
- Rp-8-Br-cGMPS (sodium salt)
- Solvent/buffer of interest (e.g., sterile water, PBS)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile phase components (e.g., acetonitrile, water, trifluoroacetic acid or a buffer salt)
- Temperature-controlled incubator or water bath
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of Rp-8-Br-cGMPS in the buffer of interest at a known concentration (e.g., 1 mM).
- Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area and retention time of the intact Rp-8-Br-cGMPS. This will serve as your baseline (100% integrity).
- Storage: Store the remaining stock solution under the desired test conditions (e.g., 4°C, 25°C, -20°C).
- Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot of the stored solution, dilute it to the same concentration as the initial sample, and analyze it by HPLC under the same conditions.
- Data Analysis:
- Compare the peak area of the Rp-8-Br-cGMPS at each time point to the peak area at Time 0. Calculate the percentage of the remaining compound.
- Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
- A solution can be considered stable if the concentration of the parent compound remains above a certain threshold (e.g., 95%) and no significant degradation peaks appear.
3. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: Acetonitrile
- Gradient: A time-dependent gradient from low to high percentage of Mobile Phase B.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: ~254 nm (or the absorbance maximum of Rp-8-Br-cGMPS)
- Injection Volume: 10 µL
Note: These HPLC conditions are a starting point and may require optimization for your specific system and requirements.
Visualizations
Caption: cGMP signaling pathway and the inhibitory action of Rp-8-Br-cGMPS.
Caption: Troubleshooting workflow for Rp-8-Br-cGMPS solution stability issues.
References
Technical Support Center: Interpreting Unexpected Results with Rp-8-Br-cGMPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Rp-8-Br-cGMPS as a partial agonist for protein kinase G (PKG).
Frequently Asked Questions (FAQs)
Q1: What is Rp-8-Br-cGMPS and what is its expected mechanism of action?
Rp-8-Br-cGMPS is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is widely used as a competitive inhibitor of cGMP-dependent protein kinase (PKG), particularly the PKG-I isoform.[1][2] It is designed to bind to the cGMP-binding sites on the regulatory domain of PKG, thereby preventing activation by endogenous cGMP.[1] This inhibition is expected to block downstream signaling events mediated by PKG.
Q2: I observed a partial agonist effect with Rp-8-Br-cGMPS instead of inhibition. Is this an expected outcome?
While primarily classified as a PKG inhibitor, several studies have reported that Rp-8-Br-cGMPS and related Rp-isomers of cGMP analogs can exhibit partial agonist activity under specific experimental conditions.[3][4][5] This means that instead of solely blocking PKG activation, Rp-8-Br-cGMPS can weakly activate the enzyme, leading to a response that is lower than that induced by a full agonist like cGMP. This unexpected agonist effect is a known, albeit often overlooked, characteristic of this compound.
Q3: What factors can contribute to observing partial agonism with Rp-8-Br-cGMPS?
Several factors can influence whether Rp-8-Br-cGMPS behaves as an inhibitor or a partial agonist:
-
Cell/Tissue Type: The specific cellular context, including the expression levels of PKG isoforms and other signaling components, can dictate the observed effect.[4][5]
-
Concentration of Rp-8-Br-cGMPS: At certain concentrations, the partial agonist effects may become more pronounced.
-
Basal cGMP Levels: In systems with very low basal cGMP, the partial agonist effect of Rp-8-Br-cGMPS might be more apparent as it can initiate a signaling response in the absence of a strong endogenous agonist.[3]
-
Presence of Full Agonist: The inhibitory effect is more prominent when competing with a high concentration of a full agonist like cGMP or a cGMP-elevating agent.[6]
Q4: Could the unexpected results be due to off-target effects of Rp-8-Br-cGMPS?
Yes, while considered relatively specific for PKG, cGMP analogs can interact with other cGMP-binding proteins.[7] Potential off-target effects of Rp-8-Br-cGMPS could involve:
-
Phosphodiesterases (PDEs): Some cGMP analogs can inhibit certain PDEs, which could lead to an increase in intracellular cGMP and/or cAMP levels, indirectly affecting PKG or PKA signaling.[1]
-
Protein Kinase A (PKA): Cross-reactivity with PKA can occur, although Rp-8-Br-PET-cGMPS is noted to be a more specific PKG-I inhibitor.[1][8]
-
Cyclic Nucleotide-Gated (CNG) Channels: Some cGMP analogs can directly interact with CNG channels.[9]
A recent study using affinity chromatography identified that a related compound, Rp-8-Br-PET-cGMPS, can bind to several known cGMP-binding proteins, including PKG1β, PDE1β, PDE1c, PDE6α, and PKA1α, as well as other proteins like MAPK1/3.[7]
Troubleshooting Guide
Issue: Observed Partial Agonist Effect Instead of Inhibition
This section provides a step-by-step guide to troubleshoot experiments where Rp-8-Br-cGMPS is acting as a partial agonist.
1. Verify Experimental Conditions and Reagents:
-
Reagent Integrity: Ensure the Rp-8-Br-cGMPS is of high purity and has been stored correctly to prevent degradation.
-
Concentration Verification: Double-check all calculations and dilutions to ensure the final concentration in your assay is accurate.
-
Vehicle Control: Always include a vehicle-only control to rule out any effects of the solvent.
2. Characterize the Dose-Response Relationship:
-
Recommendation: Perform a full dose-response curve for Rp-8-Br-cGMPS in your experimental system. This will help determine the concentration range where it acts as an inhibitor versus a partial agonist.
-
Expected Outcome: You may observe a biphasic response, where low concentrations elicit a partial agonist effect, and higher concentrations lead to inhibition, especially in the presence of a full agonist.
3. Compare with Other PKG Inhibitors:
-
Recommendation: Use a structurally different PKG inhibitor to confirm that the observed effect is specific to your target.
-
Alternative Inhibitors:
4. Investigate Off-Target Effects:
-
Recommendation: Use specific inhibitors for other potential targets to dissect the signaling pathway.
-
Experimental Steps:
-
PKA Inhibition: Co-incubate with a specific PKA inhibitor (e.g., KT5720) to see if the unexpected effect is altered.
-
PDE Inhibition: Use a broad-spectrum PDE inhibitor (e.g., IBMX) or isoform-specific inhibitors to determine if changes in cyclic nucleotide levels are contributing to the results.
-
Data Presentation
Table 1: Comparative Effects of PKG Modulators on PKG Activity
| Compound | Expected Effect | Commonly Observed Unexpected Effect | Potential Off-Targets |
| Rp-8-Br-cGMPS | Competitive PKG Inhibitor | Partial Agonist Activity | PDEs, PKA, CNG Channels |
| 8-Br-cGMP | PKG Activator (Full Agonist) | N/A | PDEs, PKA, CNG Channels |
| KT5823 | PKG Inhibitor | Marginal reversal of cGMP-induced effects in some tissues | Other kinases at high concentrations |
| Rp-8-pCPT-cGMPS | PKG Inhibitor | Partial Agonist Activity | PDEs, PKA, CNG Channels |
| DT-2 | PKG Iα Inhibitor | Constriction in vascular preparations (no partial agonism) | Limited known off-targets |
Table 2: Example Quantitative Data from a Hypothetical Vasodilation Experiment
| Treatment | Concentration (µM) | % Vasodilation (Mean ± SEM) | Interpretation |
| Vehicle Control | - | 2.1 ± 0.5 | Baseline |
| 8-Br-cGMP (Full Agonist) | 10 | 85.3 ± 4.2 | Maximal PKG-mediated response |
| Rp-8-Br-cGMPS | 1 | 15.7 ± 2.1 | Unexpected Partial Agonist Effect |
| Rp-8-Br-cGMPS | 30 | 5.4 ± 1.1 | Inhibition of basal activity |
| 8-Br-cGMP + Rp-8-Br-cGMPS | 10 + 30 | 32.6 ± 3.5 | Competitive Inhibition |
Experimental Protocols
Protocol 1: In Vitro PKG Kinase Activity Assay
This protocol is a general guideline for measuring PKG activity and can be adapted for use with commercial kits.[10][11][12]
Materials:
-
Purified recombinant PKG enzyme
-
PKG substrate (e.g., a fluorescently labeled peptide)
-
Assay buffer (containing ATP and MgCl2)
-
cGMP (full agonist)
-
Rp-8-Br-cGMPS and other inhibitors
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Rp-8-Br-cGMPS and the full agonist (cGMP).
-
In a microplate, add the assay buffer, PKG substrate, and either the vehicle, cGMP, Rp-8-Br-cGMPS, or a combination.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the purified PKG enzyme.
-
Incubate for the desired time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction according to the kit manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) on a microplate reader.
-
To test for partial agonism, measure the activity of Rp-8-Br-cGMPS in the absence of cGMP. To test for inhibition, measure its effect in the presence of a fixed concentration of cGMP.
Protocol 2: Western Blot for VASP Phosphorylation
Vasodilator-stimulated phosphoprotein (VASP) is a well-known substrate of PKG. Measuring its phosphorylation at Ser239 can serve as a downstream readout of PKG activity in cell-based assays.
Materials:
-
Cell lysates from treated cells
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the vehicle, a cGMP-elevating agent, and/or Rp-8-Br-cGMPS for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Block the membrane for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total VASP antibody for normalization.
Visualizations
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rp-8-Br-cGMPS BIOLOG Life Science Institute [biolog.de]
- 3. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. physoc.org [physoc.org]
- 6. researchgate.net [researchgate.net]
- 7. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 10. PKG activity assay and Western blot analysis [bio-protocol.org]
- 11. PRKG1 (PKG) Kinase Enzyme System Application Note [promega.com]
- 12. PRKG1 (PKG) Kinase Enzyme System [promega.jp]
Overcoming solubility issues with Rp-8-Br-cGMPS (sodium salt).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Rp-8-Br-cGMPS (sodium salt), a potent cGMP-dependent protein kinase (PKG) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Rp-8-Br-cGMPS (sodium salt)?
A1: The recommended solvent for Rp-8-Br-cGMPS (sodium salt) is water. It is soluble in water up to 50 mM. For higher concentrations, consider using dimethyl sulfoxide (DMSO).
Q2: What is the proper storage condition for Rp-8-Br-cGMPS (sodium salt) once in solution?
A2: Once dissolved, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Q3: Is Rp-8-Br-cGMPS the same as Rp-8-Br-PET-cGMPS?
A3: No, they are different compounds. While both are cGMP analogs and PKG inhibitors, they have different chemical structures, molecular weights, and may exhibit different potencies and specificities. It is crucial to ensure you are using the correct compound for your experiments.
Q4: What is the primary mechanism of action of Rp-8-Br-cGMPS?
A4: Rp-8-Br-cGMPS acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1] It binds to the cGMP binding site on PKG, preventing its activation by endogenous cGMP. Additionally, it has been reported to be a potent activator of Ca2+-ATPase, which can lead to a reduction in cytosolic calcium levels.[2][3]
Troubleshooting Guide: Overcoming Solubility Issues
Problem: I am having difficulty dissolving Rp-8-Br-cGMPS (sodium salt) in water at my desired concentration.
Below is a systematic approach to troubleshoot and overcome solubility challenges.
Quantitative Solubility Data:
| Compound | Solvent | Maximum Concentration (mM) |
| Rp-8-Br-cGMPS (sodium salt) | Water | 50 |
| Rp-8-Br-PET-cGMPS | Water | 20 |
| Rp-8-Br-PET-cGMPS | DMSO | 40 |
Experimental Protocol: Step-by-Step Solubilization
-
Pre-warming the Solvent: Gently warm the water (e.g., to 37°C) to increase the solubility of the compound. Do not boil the solvent.
-
Weighing the Compound: Accurately weigh the desired amount of Rp-8-Br-cGMPS (sodium salt) in a sterile microcentrifuge tube.
-
Initial Solvent Addition: Add a small volume of the pre-warmed water to the vial containing the compound.
-
Vortexing: Vortex the solution for 30-60 seconds to facilitate dissolution.
-
Sonication: If the compound has not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. This can help break up any small aggregates.
-
Incremental Solvent Addition: Continue to add the solvent incrementally, vortexing and sonicating between each addition, until the desired concentration is reached.
-
pH Adjustment (Optional): If solubility issues persist, the pH of the solution can be slightly adjusted. As Rp-8-Br-cGMPS is a sodium salt, the initial solution will be slightly basic. A minor adjustment towards neutral pH (7.0-7.4) may improve solubility for certain biological assays. Use dilute HCl or NaOH for pH adjustment and monitor with a calibrated pH meter.
-
Sterile Filtration: Once the compound is fully dissolved, sterile filter the solution using a 0.22 µm syringe filter to remove any potential microbial contamination and undissolved particulates.
Workflow for Overcoming Solubility Issues
Caption: A step-by-step workflow for dissolving Rp-8-Br-cGMPS, including troubleshooting steps.
Signaling Pathway
Rp-8-Br-cGMPS Mechanism of Action
Rp-8-Br-cGMPS primarily exerts its effects by inhibiting the cGMP-dependent protein kinase (PKG) signaling pathway. This pathway is crucial in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.
Caption: The signaling pathway of Rp-8-Br-cGMPS, highlighting its inhibitory effect on PKG and activation of Ca2+-ATPase.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring the purity of Rp-8-Br-cGMPS (sodium salt) for experiments.
This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the purity of Rp-8-Br-cGMPS (sodium salt) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Rp-8-Br-cGMPS and what is its primary mechanism of action?
A1: Rp-8-Br-cGMPS is a brominated derivative of guanosine 3',5'-cyclic monophosphorothioate. It functions as a potent and selective inhibitor of cGMP-dependent protein kinase (PKG). By competitively binding to the cGMP binding sites on PKG, it prevents the activation of the kinase by endogenous cGMP, thereby inhibiting the phosphorylation of downstream target proteins.
Q2: What are the recommended storage conditions for Rp-8-Br-cGMPS (sodium salt) to ensure its stability?
A2: To maintain its integrity, Rp-8-Br-cGMPS (sodium salt) should be stored at -20°C.[1] It is also advisable to store the compound under desiccating conditions to prevent degradation from moisture. For long-term storage, maintaining a dry environment is crucial.
Q3: How should I prepare stock solutions of Rp-8-Br-cGMPS?
A3: Rp-8-Br-cGMPS (sodium salt) is soluble in water up to 50 mM.[1] For experimental use, it is recommended to prepare fresh solutions. If a stock solution is prepared, it should be stored at -20°C or colder and ideally used within a short period to minimize degradation. For cellular assays, ensure the final concentration of any solvent (like DMSO, if used) is compatible with your experimental system and does not exceed cytotoxic levels.
Q4: What are the potential degradation products or impurities I should be aware of?
A4: Potential impurities can arise from the synthesis process or degradation. These may include the corresponding Sp-diastereomer, hydrolyzed products where the cyclic phosphate ring is opened (yielding 8-Br-GMP), or debrominated analogs. The presence of these impurities can lead to ambiguous or misleading experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected inhibition of PKG activity. | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to hydrolysis of the cyclic monophosphorothioate ring. 2. Purity Issues: The lot of Rp-8-Br-cGMPS may have a lower purity than specified, containing inactive isomers or other impurities. 3. Incorrect Concentration: Errors in weighing the compound or in serial dilutions can lead to a lower effective concentration. | 1. Prepare fresh solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Verify the purity of your compound using the analytical methods described below (HPLC, LC-MS). 3. Carefully re-calculate and re-prepare your solutions. Ensure your balance is properly calibrated. |
| Unexpected off-target effects observed in the experiment. | 1. Presence of Impurities: Synthetic byproducts or degradation products might have their own biological activities. 2. Non-specific Binding: At high concentrations, Rp-8-Br-cGMPS may exhibit off-target effects on other kinases or nucleotide-binding proteins. | 1. Confirm the purity of your compound. 2. Perform a dose-response curve to determine the optimal concentration with minimal off-target effects. Include appropriate controls in your experiment. |
| Precipitation of the compound in aqueous buffer. | 1. Exceeded Solubility Limit: The concentration of Rp-8-Br-cGMPS in the final experimental buffer may be too high. 2. Buffer Incompatibility: Certain buffer components or pH levels may reduce the solubility of the compound. | 1. Ensure the final concentration does not exceed the solubility limit in your specific buffer. 2. Test the solubility in a small volume of your experimental buffer before preparing a large batch. Consider using a small percentage of a co-solvent like DMSO if compatible with your assay. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 462.15 g/mol | [1] |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆PS | [1] |
| Purity Specification | >98% (typically analyzed by HPLC) | [1] |
| Solubility in Water | Up to 50 mM | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols for Purity Verification
To ensure the purity of Rp-8-Br-cGMPS for your experiments, the following analytical methods can be employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of Rp-8-Br-cGMPS and identify the presence of any impurities.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Rp-8-Br-cGMPS in deionized water.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B (linear gradient)
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate the purity of Rp-8-Br-cGMPS as the percentage of the main peak area relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification
Objective: To confirm the molecular weight of Rp-8-Br-cGMPS and identify potential impurities.
Methodology:
-
LC Conditions: Use the same HPLC conditions as described above.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis:
-
Confirm the presence of the [M-Na]⁻ ion for Rp-8-Br-cGMPS at the expected m/z of 438.95.
-
Analyze other detected masses to identify potential impurities. The presence of a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks with a 2 m/z difference and nearly equal intensity for bromine-containing ions.[2][3]
-
Visualizations
Caption: Workflow for verifying the purity of Rp-8-Br-cGMPS.
References
Validation & Comparative
Validating the Inhibitory Effect of Rp-8-Br-cGMPS on PKG: A Comparative Guide
For researchers investigating cGMP signaling pathways, the selection of a potent and specific inhibitor for cGMP-dependent protein kinase (PKG) is critical. This guide provides a comprehensive comparison of Rp-8-Br-cGMPS and its closely related analog, Rp-8-Br-PET-cGMPS, with other commonly used PKG inhibitors. The data presented here, compiled from various studies, will aid in making an informed decision for designing experiments to validate PKG inhibition.
Introduction to PKG Inhibition
Cyclic GMP (cGMP) is a ubiquitous second messenger that mediates a wide array of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. A primary effector of cGMP is Protein Kinase G (PKG), a serine/threonine kinase.[1] To elucidate the specific roles of PKG in cellular signaling, researchers rely on pharmacological inhibitors. An ideal inhibitor exhibits high potency (low inhibition constant) and high selectivity for PKG over other related kinases, such as cAMP-dependent protein kinase (PKA).
Rp-8-Br-cGMPS and its derivatives are competitive inhibitors of the cGMP binding site on PKG.[1] By occupying this site, they prevent the binding of endogenous cGMP and subsequent activation of the kinase. This guide focuses on the validation of this inhibitory effect through comparative data and experimental protocols.
Comparative Analysis of PKG Inhibitors
The following tables summarize the key quantitative data for Rp-8-Br-cGMPS, Rp-8-Br-PET-cGMPS, and other alternative PKG inhibitors. The data highlights the potency and selectivity of these compounds, crucial parameters for interpreting experimental results.
Table 1: Potency of PKG Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Notes |
| Rp-8-Br-PET-cGMPS | PKG Iα & Iβ | 30[2] | - | Considered one of the most potent and selective PKG inhibitors.[2] |
| Rp-8-pCPT-cGMPS | PKG Iα | 500[3] | 18,300 (cGK Iα)[4] | Cell-permeable cGMP analog.[4] |
| PKG Iβ | 450[3] | - | ||
| PKG II | 700[3] | 160 (cGK II)[4] | ||
| KT-5823 | PKG | 230 | 60-234[5] | Cell-permeable, but its effectiveness in intact cells can be limited.[5] |
| DT-2 | PKG | 12.5[6][7] | - | A potent and selective peptide-based inhibitor.[6][7] |
Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency.
Table 2: Selectivity of PKG Inhibitors (PKG vs. PKA)
| Inhibitor | Ki for PKG (nM) | Ki for PKA (nM) | Selectivity (PKA Ki / PKG Ki) |
| Rp-8-Br-PET-cGMPS | 30[2] | 10,000[2] | ~333 |
| Rp-8-pCPT-cGMPS | 450-700[3] | - | Exhibits selectivity for PKG over PKA.[3] |
| KT-5823 | 230 | >10,000 | >43 |
| DT-2 | 12.5[6][7] | - | Reported to be a highly selective PKG inhibitor. |
A higher selectivity ratio indicates a greater specificity for PKG over PKA.
Experimental Protocols
Validating the inhibitory effect of Rp-8-Br-cGMPS in a specific experimental system is crucial. Below are detailed protocols for key experiments.
In Vitro PKG Inhibition Assay
This assay directly measures the ability of an inhibitor to block the catalytic activity of purified PKG.
Materials:
-
Purified recombinant PKG enzyme
-
Fluorescently labeled or radiolabeled PKG substrate peptide (e.g., a peptide containing the PKG consensus phosphorylation sequence)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
Rp-8-Br-cGMPS and other inhibitors
-
Microplate reader (for fluorescent assays) or scintillation counter (for radioactive assays)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKG substrate, and purified PKG enzyme in a microplate well.
-
Add varying concentrations of Rp-8-Br-cGMPS or the control inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution containing EDTA).
-
Quantify the amount of phosphorylated substrate. For fluorescent assays, this may involve measuring a change in fluorescence polarization or intensity. For radioactive assays, this involves separating the phosphorylated peptide from the unreacted [γ-³²P]ATP and measuring radioactivity.
-
Plot the percentage of PKG activity against the inhibitor concentration and determine the IC₅₀ value.
Cellular PKG Activity Assay
This assay assesses the ability of a cell-permeable inhibitor to block PKG activity within intact cells.
Materials:
-
Cultured cells known to express PKG
-
Cell lysis buffer
-
A PKG activator (e.g., 8-Bromo-cGMP)
-
Rp-8-Br-cGMPS or other cell-permeable inhibitors
-
Antibodies specific for a known PKG substrate and its phosphorylated form (e.g., anti-VASP and anti-phospho-VASP)
-
Western blotting reagents and equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Rp-8-Br-cGMPS or a control inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKG activator (e.g., 8-Bromo-cGMP) for a short period (e.g., 15-30 minutes) to induce PKG-dependent phosphorylation.
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the cell lysates.
-
Perform Western blot analysis using equal amounts of protein from each sample.
-
Probe the blots with primary antibodies against the phosphorylated form of a known PKG substrate (e.g., phospho-VASP) and the total amount of that substrate (e.g., VASP) as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate. A decrease in this ratio in the presence of the inhibitor indicates successful PKG inhibition.
Visualizing Signaling Pathways and Experimental Logic
To better understand the context of PKG inhibition, the following diagrams illustrate the canonical cGMP-PKG signaling pathway and the logical workflow for validating an inhibitor.
Caption: The cGMP-PKG signaling pathway and the point of inhibition by Rp-8-Br-cGMPS.
Caption: Experimental workflow for validating the inhibitory effect of Rp-8-Br-cGMPS.
Conclusion
Rp-8-Br-cGMPS and its analog Rp-8-Br-PET-cGMPS are potent inhibitors of PKG.[2] The comparative data presented in this guide demonstrates their efficacy and selectivity, particularly that of Rp-8-Br-PET-cGMPS, in relation to other available inhibitors. However, it is important to note that some Rp-cGMPS analogs can also inhibit certain phosphodiesterases (PDEs).[2] Therefore, careful experimental design and the use of appropriate controls, as outlined in the provided protocols, are essential for validating the specific inhibitory effect on PKG in any given biological system. This guide serves as a valuable resource for researchers aiming to confidently investigate the role of PKG in their studies.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rp-8-pCPT-cGMPS sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of Rp-8-Br-cGMPS and Rp-8-pCPT-cGMPS in cGMP Signaling Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key cGMP Analogs
In the intricate world of cyclic guanosine monophosphate (cGMP) signaling, the use of specific molecular tools is paramount to elucidating cellular mechanisms and developing novel therapeutics. Among the array of available cGMP analogs, Rp-8-Br-cGMPS and Rp-8-pCPT-cGMPS have emerged as widely utilized competitive inhibitors of cGMP-dependent protein kinase (PKG). This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed protocols to aid researchers in selecting the optimal compound for their specific experimental needs.
Mechanism of Action and Target Specificity
Both Rp-8-Br-cGMPS and Rp-8-pCPT-cGMPS are Rp-diastereomers of cGMP analogs, a modification that confers inhibitory properties against PKG. They act by competitively binding to the cGMP-binding sites on the regulatory subunit of PKG, thereby preventing the conformational change required for kinase activation. This inhibitory action is crucial for studying the physiological roles of PKG in various cellular processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.
Quantitative Comparison of Inhibitory Potency
The efficacy of these inhibitors can be quantitatively compared using their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). While extensive data is available for Rp-8-pCPT-cGMPS, specific Ki or IC50 values for Rp-8-Br-cGMPS are less consistently reported in the literature. However, functional assay data provides valuable insights into its effective concentrations.
| Compound | Target | Ki (Inhibition Constant) | Effective Concentration in Functional Assays | References |
| Rp-8-pCPT-cGMPS | PKGIα | 0.5 µM | - | [1] |
| PKGIβ | 0.45 µM | - | [2] | |
| PKGII | 0.7 µM | - | [2] | |
| Rp-8-Br-cGMPS | PKG | Not consistently reported | 30 µM (for smooth muscle relaxation) | [3] |
Note: The lower the Ki value, the higher the binding affinity and potency of the inhibitor.
Selectivity Profile
An important consideration when selecting a kinase inhibitor is its selectivity for the target kinase over other closely related kinases, such as cAMP-dependent protein kinase (PKA). Non-specific inhibition can lead to off-target effects and confounding experimental results.
-
Rp-8-pCPT-cGMPS has been shown to exhibit selectivity for PKG over PKA.[2]
Experimental Data and Applications
Both compounds have been instrumental in a variety of experimental models to probe the function of the cGMP/PKG signaling pathway.
Rp-8-pCPT-cGMPS has been effectively used to:
Rp-8-Br-cGMPS has been employed to:
-
Competitively inhibit cGMP-induced relaxation in rabbit aorta.[3]
-
Demonstrate dose-dependent inhibition of cGMP-stimulated PKG activity.
Signaling Pathway and Experimental Workflows
To visualize the context in which these inhibitors function and the general procedures for their use, the following diagrams are provided.
Caption: The cGMP signaling pathway and points of inhibition.
Caption: General experimental workflows for inhibitor testing.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
In Vitro PKG Inhibition Assay
Objective: To determine the inhibitory potential of Rp-8-Br-cGMPS or Rp-8-pCPT-cGMPS on purified PKG enzyme activity.
Materials:
-
Purified recombinant PKG enzyme
-
PKG substrate (e.g., a fluorescently labeled peptide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Rp-8-Br-cGMPS and Rp-8-pCPT-cGMPS stock solutions (in DMSO or aqueous buffer)
-
cGMP (for stimulation)
-
Microplate reader capable of detecting the assay signal (e.g., fluorescence)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified PKG enzyme, and the PKG substrate in the wells of a microplate.
-
Add varying concentrations of the inhibitor (Rp-8-Br-cGMPS or Rp-8-pCPT-cGMPS) or vehicle control to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP and a stimulating concentration of cGMP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Measure the kinase activity by detecting the amount of phosphorylated substrate using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Ex Vivo Smooth Muscle Relaxation Assay (Aortic Ring)
Objective: To assess the ability of the inhibitors to block cGMP-mediated smooth muscle relaxation.
Materials:
-
Isolated thoracic aorta from a model organism (e.g., rat or rabbit)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine or other vasoconstrictor
-
A cGMP-elevating agent (e.g., sodium nitroprusside or 8-Br-cGMP)
-
Rp-8-Br-cGMPS and Rp-8-pCPT-cGMPS stock solutions
-
Organ bath system with force transducers for measuring isometric tension
Procedure:
-
Isolate the thoracic aorta and cut it into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes.
-
Induce a stable contraction with a vasoconstrictor like phenylephrine.
-
Once a stable contraction is achieved, pre-incubate the rings with the desired concentration of Rp-8-Br-cGMPS, Rp-8-pCPT-cGMPS, or vehicle for a specified time (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve for the cGMP-elevating agent by adding it in increasing concentrations to the organ bath.
-
Record the changes in isometric tension.
-
Analyze the data to determine if the inhibitors cause a rightward shift in the concentration-response curve of the relaxing agent, indicating competitive antagonism.
Platelet Aggregation Assay
Objective: To evaluate the effect of the inhibitors on cGMP-mediated inhibition of platelet aggregation.
Materials:
-
Freshly drawn human or animal blood anticoagulated with citrate
-
Platelet-rich plasma (PRP) prepared by centrifugation
-
Platelet agonist (e.g., ADP, collagen, or thrombin)
-
A cGMP-elevating agent (e.g., a nitric oxide donor)
-
Rp-8-Br-cGMPS and Rp-8-pCPT-cGMPS stock solutions
-
Platelet aggregometer
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15-20 minutes.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP to 37°C.
-
Pre-incubate a sample of PRP with the inhibitor (Rp-8-Br-cGMPS or Rp-8-pCPT-cGMPS) or vehicle, and the cGMP-elevating agent for a short period (e.g., 1-5 minutes) in the aggregometer cuvette with stirring.
-
Initiate platelet aggregation by adding a platelet agonist.
-
Monitor the change in light transmission through the PRP sample over time using the aggregometer. An increase in light transmission indicates platelet aggregation.
-
Analyze the aggregation curves to determine the effect of the inhibitors on the extent and rate of platelet aggregation.
Organotypic Retinal Culture for Neuroprotection Studies
Objective: To assess the neuroprotective effects of the inhibitors in a model of retinal degeneration where cGMP levels are elevated.
Materials:
-
Eyes from a model organism (e.g., mouse or rat)
-
Dissection medium (e.g., Hanks' Balanced Salt Solution)
-
Culture medium (e.g., Neurobasal-A medium supplemented with B27, N2, and L-glutamine)
-
Cell culture inserts
-
Rp-8-Br-cGMPS and Rp-8-pCPT-cGMPS stock solutions
-
Reagents for assessing cell death (e.g., TUNEL assay kit) or retinal function (e.g., electroretinography)
Procedure:
-
Isolate the retinas from the enucleated eyes under sterile conditions.
-
Place the retinas onto cell culture inserts in a 6-well plate containing culture medium.
-
Culture the retinal explants at 37°C in a humidified incubator with 5% CO2.
-
Treat the cultures with the desired concentrations of Rp-8-Br-cGMPS, Rp-8-pCPT-cGMPS, or vehicle. The treatment can be initiated at the beginning of the culture or after a period of stabilization.
-
Maintain the cultures for the desired experimental duration, changing the medium with fresh inhibitor as needed.
-
At the end of the experiment, fix the retinal explants for histological analysis (e.g., embedding in paraffin or cryosectioning).
-
Perform assays to evaluate neuroprotection, such as TUNEL staining to quantify apoptotic cells in the photoreceptor layer.
-
Compare the extent of cell death in inhibitor-treated cultures to vehicle-treated controls.
Conclusion
Both Rp-8-Br-cGMPS and Rp-8-pCPT-cGMPS are valuable tools for investigating the role of PKG in cGMP signaling. The choice between these two inhibitors will depend on the specific requirements of the experiment.
-
Rp-8-pCPT-cGMPS is the preferred choice when a well-characterized inhibitor with known Ki values for different PKG isoforms is required. Its demonstrated selectivity over PKA is also a significant advantage.
-
Rp-8-Br-cGMPS can be a useful tool for inhibiting PKG in functional assays. However, researchers should be mindful of its potential for lower potency and the possibility of off-target effects on PKA, and appropriate control experiments should be included.
By carefully considering the data presented in this guide and utilizing the provided experimental protocols, researchers can make informed decisions to advance their understanding of the multifaceted cGMP signaling pathway.
References
A Comparative Guide to PKG Inhibitors: Rp-8-Br-cGMPS vs. Rp-8-Br-PET-cGMPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two commonly used cGMP-dependent protein kinase (PKG) inhibitors: Rp-8-Br-cGMPS and Rp-8-Br-PET-cGMPS. Understanding the distinct properties of these inhibitors is crucial for the design and interpretation of experiments in cell signaling research and drug discovery.
Executive Summary
Both Rp-8-Br-cGMPS and Rp-8-Br-PET-cGMPS are competitive inhibitors of PKG, acting at the cGMP binding site. However, they exhibit significant differences in selectivity, membrane permeability, and potency. Rp-8-Br-PET-cGMPS emerges as a more potent and selective inhibitor of PKG over PKA, making it a preferred tool for specifically probing PKG-mediated signaling pathways. In contrast, Rp-8-Br-cGMPS displays broader activity, inhibiting both PKG and PKA, which may be advantageous in certain experimental contexts but requires careful consideration of off-target effects.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for Rp-8-Br-cGMPS and Rp-8-Br-PET-cGMPS based on available experimental data.
| Parameter | Rp-8-Br-cGMPS | Rp-8-Br-PET-cGMPS | Reference |
| Mechanism of Action | Competitive, reversible inhibitor of cGMP-dependent protein kinases. | Competitive, reversible inhibitor of cGMP-dependent protein kinases. | [1] |
| Inhibition Constant (Ki) for PKG Iα | Not specifically reported, but acts as a non-specific antagonist. | 0.03 µM | [2] |
| Inhibition Constant (Ki) for PKG Iβ | Not specifically reported, but acts as a non-specific antagonist. | 0.03 µM | [2] |
| Inhibition Constant (Ki) for PKA Type II | Non-specific antagonist of both PKG and PKA. | 10 µM | [2] |
| Selectivity (PKA Ki / PKG I Ki) | Low (non-selective) | ~333-fold | [2] |
| Lipophilicity & Membrane Permeability | Significantly more lipophilic and membrane-permeant compared to cGMP or Rp-cGMPS. | More lipophilic and membrane-permeant compared to Rp-8-Br-cGMPS. | [1][3] |
| Resistance to Phosphodiesterases (PDEs) | Resistant to hydrolysis by PDEs. | Resistant to hydrolysis by PDEs, but can inhibit PDE5. | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare these inhibitors are provided below.
In Vitro Kinase Inhibition Assay (Radiolabeled ATP Method)
This protocol describes a standard method to determine the inhibitory potency (IC50 or Ki) of a compound against a purified kinase.
Materials:
-
Purified recombinant PKG Iα or Iβ
-
Purified recombinant PKA catalytic subunit
-
Rp-8-Br-cGMPS and Rp-8-Br-PET-cGMPS
-
[γ-³²P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Substrate peptide (e.g., a kemptide for PKA or a VASP-derived peptide for PKG)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare serial dilutions of the inhibitors (Rp-8-Br-cGMPS and Rp-8-Br-PET-cGMPS) in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase reaction buffer, the purified kinase, and the inhibitor at various concentrations.
-
Pre-incubate the kinase and inhibitor mixture for 10 minutes at 30°C to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide, unlabeled ATP, and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.
-
Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with a solution of 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value. Ki values can be calculated from the IC50 using the Cheng-Prusoff equation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of an inhibitor to prevent platelet aggregation induced by a cGMP-elevating agent.
Materials:
-
Freshly drawn human blood collected in sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
A cGMP-elevating agent (e.g., sodium nitroprusside or a cell-permeable cGMP analog like 8-pCPT-cGMP)
-
An aggregating agent (e.g., ADP or collagen)
-
Rp-8-Br-cGMPS and Rp-8-Br-PET-cGMPS
-
Light transmission aggregometer
Procedure:
-
Prepare PRP and PPP by differential centrifugation of citrated whole blood.
-
Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate a sample of PRP with either vehicle control, Rp-8-Br-cGMPS, or Rp-8-Br-PET-cGMPS at various concentrations for a defined period (e.g., 5-10 minutes) at 37°C with stirring.
-
Add the cGMP-elevating agent to potentiate the inhibitory pathway.
-
Initiate platelet aggregation by adding a sub-maximal concentration of an aggregating agent (e.g., ADP).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of inhibition of aggregation is calculated relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Vascular Relaxation Assay (Aortic Ring Assay)
This ex vivo assay assesses the ability of an inhibitor to block the vasorelaxant effects of cGMP-elevating agents on isolated arterial rings.
Materials:
-
Isolated rat or mouse thoracic aorta
-
Krebs-Henseleit solution (oxygenated with 95% O₂/5% CO₂)
-
A vasoconstrictor (e.g., phenylephrine or U46619)
-
A cGMP-elevating vasodilator (e.g., sodium nitroprusside or 8-Br-cGMP)
-
Rp-8-Br-cGMPS and Rp-8-Br-PET-cGMPS
-
Organ bath system with isometric force transducers
Procedure:
-
Isolate the thoracic aorta and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the rings to equilibrate under a resting tension of approximately 1.5 g for at least 60 minutes, with periodic washing.
-
Induce a stable contraction in the aortic rings using a vasoconstrictor like phenylephrine.
-
Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of the cGMP-elevating vasodilator to generate a concentration-response curve for relaxation.
-
After a washout period, incubate a new set of contracted rings with either vehicle control, Rp-8-Br-cGMPS, or Rp-8-Br-PET-cGMPS at a fixed concentration for 20-30 minutes.
-
Repeat the cumulative addition of the cGMP-elevating vasodilator to generate a second concentration-response curve in the presence of the inhibitor.
-
The degree of rightward shift in the concentration-response curve indicates the antagonistic potency of the inhibitor.
Mandatory Visualizations
PKG Signaling Pathway
Caption: The cGMP-PKG signaling pathway leading to smooth muscle relaxation.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibitor potency using a radiolabeled ATP assay.
References
Control Experiments for Studying the Effects of Rp-8-Br-cGMPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rp-8-Br-cGMPS with alternative compounds for studying cGMP-dependent protein kinase (PKG) signaling. It includes detailed experimental protocols and quantitative data to aid in the design of robust control experiments.
Introduction to Rp-8-Br-cGMPS
Rp-8-Br-cGMPS is a widely used cell-permeable analog of cyclic guanosine monophosphate (cGMP). It acts as a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG), particularly selective for the PKG I isoform.[1][2] Its resistance to hydrolysis by phosphodiesterases (PDEs) makes it a stable tool for in vitro and in vivo studies.[1] However, like many kinase inhibitors, understanding its potential off-target effects is crucial for accurate data interpretation.
Comparative Analysis of PKG Inhibitors
The selection of an appropriate PKG inhibitor is critical for elucidating the specific role of PKG in cellular signaling pathways. This section compares Rp-8-Br-cGMPS with other commonly used PKG inhibitors.
Quantitative Inhibitor Data
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various PKG inhibitors against their primary targets and key off-targets. This data is essential for determining appropriate experimental concentrations and for interpreting selectivity.
| Inhibitor | Target | Ki (µM) | IC50 (µM) | Key Off-Targets | Ki (µM) / IC50 (µM) |
| Rp-8-Br-cGMPS | PKG Iα | 0.03[3] | - | PKA Type II | 10[3] |
| PKG Iβ | 0.03[3] | - | PDE5 | Potent Inhibitor[3] | |
| Rp-8-pCPT-cGMPS | PKG | 0.5[4] | - | PKA | - |
| KT 5823 | PKG | - | - | PKA | - |
| DT-2 | PKG Iα | - | - | Basal PKG activity | Inhibits[5] |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are provided for key assays used to study the effects of Rp-8-Br-cGMPS and other PKG inhibitors.
In Vitro Protein Kinase G (PKG) Activity Assay
This protocol describes a method to measure the activity of purified PKG in the presence of inhibitors using a radiolabeled ATP assay.
Materials:
-
Purified recombinant PKG Iα or Iβ
-
Kinase reaction buffer (50 mM HEPES pH 8.0, 50 mM MgCl2, 50 mM Benzamidine, 50 mM DTT, 250 µM ATP)[6]
-
[γ-³²P]ATP
-
Peptide substrate (e.g., BPDEtide)
-
Rp-8-Br-cGMPS and other inhibitors
-
5x Laemmli sample buffer
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, peptide substrate, and the desired concentration of the inhibitor (or vehicle control).
-
Keep the kinase samples on ice.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and the purified PKG enzyme to the reaction mixture.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Terminate the reaction by adding 5x Laemmli sample buffer and heating at 95-100°C for 5 minutes.[6][7]
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensity.
-
Compare the kinase activity in the presence of the inhibitor to the vehicle control to determine the extent of inhibition.
Aortic Ring Vasodilation Assay
This ex vivo protocol assesses the effect of PKG inhibitors on vascular tone in isolated aortic rings.
Materials:
-
Thoracic aorta from a rat or mouse
-
Krebs-Henseleit buffer (KHB) (in mM: 122 NaCl, 4.7 KCl, 15.5 NaHCO₃, 1.2 KH₂PO₄, 1.2 MgCl₂, 2.0 CaCl₂, 11.5 D-glucose, 0.026 EDTA; pH 7.4), continuously gassed with 95% O₂ / 5% CO₂.[8]
-
Phenylephrine (PE) or other vasoconstrictors
-
Acetylcholine (ACh) to assess endothelium integrity
-
Rp-8-Br-cGMPS and other inhibitors
-
Organ bath system with force-displacement transducers
Procedure:
-
Euthanize the animal and carefully excise the thoracic aorta, placing it in ice-cold KHB.[8]
-
Clean the aorta of adhering connective and adipose tissue and cut it into 3-5 mm rings.[8][9]
-
Suspend the aortic rings in organ baths containing KHB at 37°C, attached to force transducers.[8]
-
Apply a basal tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, changing the buffer every 15-20 minutes.[8]
-
To assess the viability of the endothelium, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then induce relaxation with acetylcholine (e.g., 10 µM). A relaxation of more than 70% is typically considered indicative of a functional endothelium.
-
After washing out the ACh and allowing the rings to return to baseline, pre-contract the rings again with phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of the PKG inhibitor or vehicle control to the bath and record the changes in tension.
-
Alternatively, to test the inhibitory effect on cGMP-mediated vasodilation, pre-incubate the rings with the inhibitor before adding a cGMP-elevating agent (e.g., a nitric oxide donor or 8-Br-cGMP).
Control Experiments and Off-Target Considerations
To validate the specificity of Rp-8-Br-cGMPS and to rule out confounding effects, the following control experiments are recommended.
-
Use of an inactive analog: Whenever possible, include a structurally related but inactive analog of Rp-8-Br-cGMPS as a negative control.
-
Alternative inhibitors: Corroborate findings by using other PKG inhibitors with different chemical structures and mechanisms of action, such as KT 5823 or the peptide-based inhibitor DT-2.[5]
-
PKA pathway controls: Since Rp-8-Br-cGMPS can inhibit PKA at higher concentrations, it is crucial to assess its effects on the cAMP/PKA pathway.[3] This can be achieved by stimulating the PKA pathway with agents like forskolin or cell-permeable cAMP analogs and observing if Rp-8-Br-cGMPS has an inhibitory effect.
-
PDE activity assays: Given that Rp-8-Br-cGMPS can inhibit PDE5, it is important to consider this off-target effect, especially in tissues with high PDE5 expression.[3] PDE activity can be measured using commercially available kits.
-
Rescue experiments: In cell-based assays, attempt to "rescue" the effect of the inhibitor by overexpressing a constitutively active form of PKG or by adding a high concentration of a PKG activator.
-
Knockdown/knockout models: The most definitive control is to use genetic approaches, such as siRNA-mediated knockdown or knockout animal models of PKG, to confirm that the observed phenotype is indeed PKG-dependent.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Rp-8-Br-cGMPS.
Caption: cGMP signaling pathway and the inhibitory action of Rp-8-Br-cGMPS on PKG.
Caption: Workflow for the aortic ring vasodilation assay.
By carefully selecting control experiments and being mindful of the potential off-target effects of Rp-8-Br-cGMPS, researchers can generate more reliable and interpretable data on the role of PKG in their system of interest.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rp-8-Br-PET-cGMPS | Protein Kinase G Inhibitors: R&D Systems [rndsystems.com]
- 3. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. core.ac.uk [core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Review of Rp-8-Br-cGMPS in cGMP/PKG Signaling Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Rp-8-Br-cGMPS and Other Key Modulators of the cGMP Pathway.
This guide provides a comprehensive literature review of comparative studies utilizing Rp-8-bromo-guanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-cGMPS), a widely used inhibitor of cGMP-dependent protein kinase (PKG). We will objectively compare its performance with other common alternatives, presenting supporting experimental data in clearly structured tables. Detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.
Introduction to Rp-8-Br-cGMPS
Rp-8-Br-cGMPS is a competitive antagonist of cGMP at the regulatory domain of PKG.[1] By competitively binding to the cGMP binding sites, it prevents the conformational change required for kinase activation, thereby inhibiting the phosphorylation of downstream targets.[1] This compound is a valuable tool for elucidating the physiological and pathophysiological roles of the nitric oxide (NO)/cGMP/PKG signaling cascade, which is pivotal in processes such as smooth muscle relaxation, neuronal signaling, and platelet aggregation. Its membrane-permeant nature and resistance to hydrolysis by phosphodiesterases (PDEs) make it suitable for use in intact cell and tissue preparations.[1]
Performance Comparison: Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (the concentration required to achieve a certain level of inhibition) and its selectivity (the degree to which it inhibits the target kinase over other kinases). The following table summarizes the inhibitory constants (Ki) of Rp-8-Br-cGMPS and two other commonly used PKG inhibitors, Rp-8-pCPT-cGMPS and KT5823, against different PKG isoforms and the cAMP-dependent protein kinase (PKA), a key off-target kinase. A lower Ki value indicates higher potency.
| Inhibitor | PKG Iα (Ki, µM) | PKG Iβ (Ki, µM) | PKG II (Ki, µM) | PKA (Ki, µM) |
| Rp-8-Br-PET-cGMPS | 0.035[2] | - | 0.030[2] | 11[2] |
| Rp-8-pCPT-cGMPS | 0.5[3] | 0.45[3] | 0.7[3] | - |
| KT5823 | 0.234 | - | - | >10 |
Note: Data for Rp-8-Br-PET-cGMPS is presented as it is a closely related and often used analog with available comparative data. The 'PET' moiety enhances lipophilicity. Ki values can vary between studies depending on the assay conditions.
As the data indicates, Rp-8-Br-PET-cGMPS demonstrates high potency for PKG I and II.[2] Rp-8-pCPT-cGMPS is another potent inhibitor of PKG isoforms.[3] KT5823 is also a potent PKG inhibitor but is noted to have some off-target effects on other kinases like PKC.[4] The selectivity of these compounds for PKG over PKA is a critical consideration in experimental design, as both kinases share some substrate specificity. Rp-8-Br-PET-cGMPS shows a significant selectivity window for PKG over PKA.[2]
Signaling Pathway and Mechanism of Action
The canonical nitric oxide (NO)/cGMP/PKG signaling pathway is a primary target for Rp-8-Br-cGMPS. The diagram below illustrates the key components of this pathway and the point of inhibition by Rp-8-Br-cGMPS.
Experimental Protocols
To ensure the reproducibility of research findings, detailed experimental protocols are essential. Below are standardized methodologies for two key assays used in the comparative assessment of Rp-8-Br-cGMPS.
In Vitro PKG Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PKG.
Materials:
-
Purified recombinant PKG Iα or Iβ
-
Fluorescently labeled peptide substrate (e.g., a derivative of VASP)
-
ATP
-
cGMP
-
Rp-8-Br-cGMPS and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of Rp-8-Br-cGMPS and other inhibitors in the assay buffer.
-
In a microplate, add the assay buffer, purified PKG, and the fluorescent peptide substrate.
-
Add the various concentrations of the inhibitors to the respective wells.
-
Initiate the kinase reaction by adding a mixture of cGMP (to activate the kinase) and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence to determine the extent of substrate phosphorylation.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Aortic Ring Relaxation Assay
This ex vivo assay assesses the effect of PKG inhibitors on smooth muscle relaxation in response to vasodilators.
Materials:
-
Isolated thoracic aorta from a suitable animal model (e.g., rat or rabbit)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine or other vasoconstrictors
-
Sodium nitroprusside (SNP) or other NO donors
-
Rp-8-Br-cGMPS and other test compounds
-
Organ bath system with isometric force transducers
Procedure:
-
Isolate the thoracic aorta and cut it into rings of 2-3 mm in width.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of approximately 1.5-2.0 g for at least 60 minutes.
-
Induce a sustained contraction with a vasoconstrictor like phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, pre-incubate the rings with either vehicle or different concentrations of Rp-8-Br-cGMPS for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to a vasodilator like SNP by adding it in increasing concentrations to the organ bath.
-
Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the concentration-response curves in the presence and absence of the inhibitor to determine its effect on vasodilation.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the role of the cGMP/PKG pathway in smooth muscle relaxation using Rp-8-Br-cGMPS.
Conclusion
Rp-8-Br-cGMPS and its analogs are potent and selective inhibitors of PKG, making them indispensable tools for investigating the intricacies of the cGMP signaling pathway. This guide has provided a comparative overview of its performance against other commonly used inhibitors, supported by quantitative data and detailed experimental protocols. By understanding the relative potencies, selectivities, and experimental applications of these compounds, researchers can make more informed decisions in designing their studies to unravel the complex roles of cGMP and PKG in health and disease.
References
A Comparative Guide to Protein Kinage G Inhibitors: Cross-Validating Rp-8-Br-cGMPS Results
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the protein kinase G (PKG) inhibitor Rp-8-Br-cGMPS with other commonly used alternatives, supported by experimental data and detailed protocols.
Rp-8-Br-cGMPS is a valuable tool for investigating the physiological roles of cGMP-dependent protein kinase (PKG). As a competitive and reversible inhibitor, it aids in dissecting cellular signaling pathways. This guide facilitates the cross-validation of experimental findings by comparing Rp-8-Br-cGMPS with other widely used PKG inhibitors, namely KT5823 and Rp-8-pCPT-cGMPS.
Mechanism of Action
The primary mechanism of action for Rp-8-Br-cGMPS involves its function as a cGMP analog. It competitively binds to the cGMP-binding domains on the regulatory subunit of PKG, thereby preventing the conformational change required for kinase activation.[1][2] This mode of action is shared with Rp-8-pCPT-cGMPS. In contrast, KT5823 acts as an ATP-competitive inhibitor, binding to the catalytic domain of PKG to block the transfer of phosphate from ATP to its substrates.[3]
Comparative Potency and Selectivity of PKG Inhibitors
The following table summarizes the inhibitory constants (Ki or IC50) of Rp-8-Br-cGMPS, KT5823, and Rp-8-pCPT-cGMPS against various protein kinases. It is important to note that these values are compiled from multiple sources and may have been determined under different experimental conditions. Therefore, direct comparisons should be made with caution.
| Inhibitor | Target | Ki / IC50 | Other Kinases Inhibited (Ki) |
| Rp-8-Br-cGMPS | PKG-I | Selective Inhibitor (Specific Ki not readily available in comparative studies) | Generally considered selective for PKG over PKA. |
| KT5823 | PKG | IC50 = 234 nM | PKA (> 10 µM), PKC (4 µM) |
| Rp-8-pCPT-cGMPS | PKG Iα | 0.5 µM | PKA (selectivity over PKA is a key feature) |
| PKG Iβ | 0.45 µM | ||
| PKG II | 0.7 µM |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for assessing PKG inhibition using both a direct in vitro kinase assay and a cell-based assay measuring the phosphorylation of a downstream target.
In Vitro PKG Inhibition Assay using a Peptide Substrate
This protocol describes a method to measure the activity of purified PKG in the presence of various inhibitors.
Materials:
-
Purified recombinant PKG enzyme
-
PKG-specific peptide substrate (e.g., RKISASEF)
-
[γ-³²P]ATP or a fluorescently labeled ATP analog
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
cGMP (for PKG activation)
-
PKG inhibitors: Rp-8-Br-cGMPS, KT5823, Rp-8-pCPT-cGMPS
-
Phosphocellulose paper or other suitable separation matrix
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cGMP (to activate PKG), and the peptide substrate.
-
Add the desired concentration of the PKG inhibitor (Rp-8-Br-cGMPS, KT5823, or Rp-8-pCPT-cGMPS) or vehicle control to the reaction mixture. Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding the purified PKG enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in phosphoric acid to precipitate the phosphorylated peptide.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of PKG inhibition for each inhibitor concentration compared to the vehicle control.
Cell-Based VASP Phosphorylation Assay
This protocol assesses PKG activity in intact cells by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-established PKG substrate.[3][4]
Materials:
-
Cultured cells expressing PKG (e.g., vascular smooth muscle cells, platelets)
-
Cell culture medium
-
PKG activators (e.g., 8-Br-cGMP, sodium nitroprusside)
-
PKG inhibitors: Rp-8-Br-cGMPS, KT5823, Rp-8-pCPT-cGMPS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239)
-
Primary antibody for total VASP (as a loading control)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in appropriate culture plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the PKG inhibitors (Rp-8-Br-cGMPS, KT5823, or Rp-8-pCPT-cGMPS) or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a PKG activator (e.g., 8-Br-cGMP) for a time known to induce VASP phosphorylation (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibody against phospho-VASP, followed by the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent or fluorescent imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP to normalize for protein loading.
-
Quantify the band intensities to determine the level of VASP phosphorylation and the inhibitory effect of each compound.
Visualizing the cGMP/PKG Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: The cGMP/PKG signaling pathway and points of inhibition.
Caption: Workflow for comparing PKG inhibitors.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of the PKG substrate, vasodilator-stimulated phosphoprotein (VASP), in human cultured prostatic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) by the anti-platelet drug, cilostazol, in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Isoform-Specific Inhibition of PKG by Rp-8-Br-cGMPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the isoform-specific inhibition of cGMP-dependent protein kinase (PKG) by Rp-8-Br-cGMPS and its analogs. We will delve into its performance relative to other commonly used PKG inhibitors, supported by experimental data and detailed protocols to aid in your research and drug development endeavors.
Unraveling the cGMP-PKG Signaling Pathway
The cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) signaling pathway is a crucial mediator of numerous physiological processes. This pathway is initiated by the generation of the second messenger cGMP, which then activates PKG. Activated PKG, a serine/threonine kinase, phosphorylates a variety of downstream target proteins, leading to diverse cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and regulation of gene expression.
There are two main isoforms of PKG: PKG-I and PKG-II. PKG-I exists as two splice variants, PKG-Iα and PKG-Iβ, which are primarily found in the cytoplasm of smooth muscle cells, platelets, and specific neurons. PKG-II, on the other hand, is a membrane-associated protein predominantly expressed in the intestine, kidney, and brain. The distinct localization and substrate specificities of these isoforms allow for their differential roles in cellular signaling.
Figure 1. Simplified cGMP-PKG signaling pathway and the point of inhibition by Rp-8-Br-cGMPS.
Comparative Analysis of PKG Inhibitors
The development of isoform-specific inhibitors is critical for dissecting the distinct physiological roles of PKG isoforms and for therapeutic targeting. Here, we compare the inhibitory properties of Rp-8-Br-cGMPS and its more specific analog, Rp-8-Br-PET-cGMPS, with other commonly used PKG inhibitors.
| Inhibitor | Target Isoform(s) | Ki (nM) | IC50 (µM) | Key Characteristics |
| Rp-8-Br-PET-cGMPS | PKG-I | cGKI: 35, cGKII: 30 | - | More specific for PKG-I; reported to have no effect on PKG-II at tested concentrations.[1] |
| Rp-8-pCPT-cGMPS | PKG-I and PKG-II | - | - | Pan-PKG inhibitor. |
| DT-2 | PKG-Iα | - | - | A peptide-based inhibitor with high selectivity for PKG-Iα. |
| KT5823 | PKG | - | ~0.24 | An ATP-competitive inhibitor, but its specificity has been questioned in intact cells. |
Note: The provided Ki values for Rp-8-Br-PET-cGMPS are for the inhibition of cGMP-stimulated kinase activity. The lack of comprehensive, directly comparable Ki or IC50 values for all inhibitors across all isoforms in a single study highlights the need for standardized experimental conditions.
Experimental Protocols
To facilitate the comparative analysis of PKG inhibitors, we provide a detailed methodology for an in vitro PKG inhibition assay.
In Vitro PKG Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against different PKG isoforms.
Materials:
-
Recombinant human PKG-Iα, PKG-Iβ, and PKG-II enzymes
-
PKG substrate peptide (e.g., a fluorescently labeled peptide with a PKG recognition sequence)
-
ATP (Adenosine triphosphate)
-
cGMP (cyclic guanosine monophosphate)
-
Test inhibitors (e.g., Rp-8-Br-cGMPS, Rp-8-Br-PET-cGMPS)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase detection reagent (e.g., a reagent that can detect either the phosphorylated substrate or the remaining ATP)
-
384-well microplates
-
Plate reader capable of detecting the signal from the chosen detection reagent
Experimental Workflow:
Figure 2. Experimental workflow for the in vitro PKG inhibition assay.
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitors in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant PKG isoforms to the desired concentration in the assay buffer.
-
Assay Plate Preparation: Add the diluted inhibitors to the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted PKG isoform to each well containing the inhibitor.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PKG substrate, ATP, and cGMP to each well. The final concentration of ATP should be close to its Km value for the respective PKG isoform to ensure accurate IC50 determination for ATP-competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Reaction Termination and Detection: Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a plate reader.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Logical Framework for Inhibitor Selection
The choice of a PKG inhibitor for a specific research application depends on the desired level of isoform specificity and the experimental context.
Figure 3. Decision tree for selecting an appropriate PKG inhibitor.
Conclusion
The selection of an appropriate PKG inhibitor is crucial for accurately dissecting the roles of different PKG isoforms in health and disease. While Rp-8-Br-cGMPS is a known PKG inhibitor, its isoform specificity is not as well-defined as its analog, Rp-8-Br-PET-cGMPS, which demonstrates a clear preference for PKG-I. For studies requiring broad inhibition of PKG activity, a pan-inhibitor like Rp-8-pCPT-cGMPS may be more suitable. The provided experimental protocol offers a robust framework for researchers to determine the inhibitory profiles of these and other compounds, thereby facilitating more informed decisions in their research and drug discovery efforts. Further studies are warranted to fully elucidate the isoform-specific inhibitory constants of Rp-8-Br-cGMPS to provide a more complete comparative picture.
References
A Comparative Guide to the Binding Kinetics of Rp-8-Br-cGMPS with Protein Kinase G (PKG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of Rp-8-Br-cGMPS to Protein Kinase G (PKG), alongside other relevant cGMP analogs. The information presented herein is intended to assist researchers in understanding the molecular interactions governing PKG modulation and to provide a framework for designing and interpreting related experiments.
Introduction to PKG and Rp-8-Br-cGMPS
Protein Kinase G is a serine/threonine-specific protein kinase that serves as a key effector of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. This pathway is integral to a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. The activation of PKG is initiated by the binding of cGMP to its regulatory domain, leading to a conformational change that unleashes its catalytic activity.
Rp-8-Br-cGMPS is a well-established competitive inhibitor of PKG.[1] As an Rp-diastereomer of a cGMP analog, it binds to the cGMP-binding sites on PKG without inducing the conformational change required for activation, thereby blocking the action of endogenous cGMP.[1] Understanding the binding kinetics of this and other cGMP analogs is crucial for their effective use as research tools and for the development of novel therapeutics targeting the cGMP/PKG pathway.
Comparative Binding Affinity of cGMP Analogs to PKG
| Compound | PKG Iα K_i (µM) | PKG Iβ K_i (µM) | PKG II K_i (µM) | Notes |
| Rp-8-Br-cGMPS | 0.17 | 0.34 | 0.23 | A competitive inhibitor of PKG.[2] |
| Rp-8-pCPT-cGMPS | 0.5 | 0.45 | 0.7 | A competitive inhibitor known for its high lipid solubility, allowing for easier cell membrane penetration.[3] |
| cGMP (for reference) | 0.1 (K_a) | 1.0 (K_a) | 0.07 (K_a) | The natural activator of PKG. The values presented are activation constants (K_a), which are conceptually different from K_i values.[2] |
K_i: Inhibition Constant; K_a: Activation Constant. Data sourced from reference[2].
Experimental Protocols for Characterizing Binding Kinetics
The determination of binding kinetics for compounds like Rp-8-Br-cGMPS to PKG can be achieved through various biophysical techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used methods.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand, in this case, PKG) is immobilized. The other binding partner (the analyte, e.g., Rp-8-Br-cGMPS) is then flowed over the surface.
Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of Rp-8-Br-cGMPS binding to a specific PKG isoform.
Materials:
-
Recombinant human PKG (isoform of interest)
-
Rp-8-Br-cGMPS
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, GLC)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween 20)
-
Regeneration solution (e.g., low pH glycine, high salt solution)
Procedure:
-
Sensor Chip Preparation and PKG Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.
-
Inject the purified PKG solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The protein will be covalently coupled to the sensor surface via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared in parallel by performing the activation and deactivation steps without injecting the protein. This will be used for background subtraction.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of Rp-8-Br-cGMPS in the running buffer. The concentration range should typically span from 0.1 to 100 times the expected K_D. A good starting range could be from low nanomolar to high micromolar.
-
Include a blank (running buffer only) for double referencing.
-
-
Binding Measurement (Association and Dissociation):
-
Inject the different concentrations of Rp-8-Br-cGMPS over both the PKG-immobilized and reference flow cells at a constant flow rate. This is the association phase . The binding of the analyte to the immobilized ligand will cause an increase in the response units (RU).
-
After the association phase, switch back to flowing only the running buffer over the sensor surface. This is the dissociation phase . The dissociation of the analyte from the ligand will cause a decrease in the RU.
-
Between each analyte injection cycle, inject the regeneration solution to remove any remaining bound analyte and restore the baseline. The choice of regeneration solution needs to be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the PKG-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Subtract the blank injection data to correct for any systemic drift.
-
Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Visualizations
cGMP/PKG Signaling Pathway
Caption: The cGMP/PKG signaling pathway and the inhibitory action of Rp-8-Br-cGMPS.
SPR Experimental Workflow
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
References
Safety Operating Guide
Safe Disposal of Rp-8-Br-cGMPS (Sodium Salt): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount for ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of Rp-8-Br-cGMPS (sodium salt), a commonly used inhibitor of cGMP-dependent protein kinase (PKG).
While the Safety Data Sheet (SDS) for the closely related compound, Rp-8-Br-PET-cGMPS (sodium salt), classifies it as not a hazardous substance or mixture, it is crucial to follow institutional and local regulations for chemical waste disposal. The following procedures are based on general guidelines for the disposal of non-hazardous laboratory chemicals.
Summary of Key Compound Data
For quick reference, the following table summarizes essential information for Rp-8-Br-cGMPS and a related compound.
| Property | Rp-8-Br-cGMPS (sodium salt) | Rp-8-Br-PET-cGMPS (sodium salt) |
| Molecular Formula | C10H9BrN5NaO7P | C18H14BrN5NaO6PS |
| Molecular Weight | 468.08 g/mol | 562.27 g/mol |
| Primary Function | cGMP-dependent protein kinase (PKG) inhibitor | Competitive, reversible cGMP-dependent protein kinase (PKG) inhibitor |
| Appearance | White to off-white solid | Solid |
| Solubility | Soluble in water | Soluble to 20 mM in water and to 40 mM in DMSO.[1] |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the disposal of Rp-8-Br-cGMPS (sodium salt). Always consult and adhere to your institution's specific waste disposal guidelines.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves.
2. For Small Quantities of Unused Solid Material:
-
If permitted by your institution for non-hazardous solids, this material can likely be disposed of in the regular laboratory trash.
-
To do so, ensure the chemical is in a securely sealed primary container.
-
Place the primary container in a secondary, larger container (such as a cardboard box or a plastic bag) and seal it.
-
Label the outer container clearly as "Non-hazardous Waste" and include the chemical name.
-
Dispose of the sealed secondary container in the designated laboratory solid waste stream.[2]
3. For Solutions of Rp-8-Br-cGMPS (Sodium Salt):
-
Given its water solubility, aqueous solutions of Rp-8-Br-cGMPS can likely be disposed of down the sanitary sewer, provided your institution allows this for non-hazardous, water-soluble chemicals.[3][4][5]
-
Before disposal, neutralize the solution to a pH between 6.0 and 8.0 using a mild acid or base, if necessary.
-
Flush the drain with a copious amount of water (at least 20 parts water to 1 part chemical solution) during and after disposal to ensure adequate dilution.[5]
-
Never dispose of solutions in organic solvents (e.g., DMSO) down the drain. These must be collected as chemical waste.
4. For Contaminated Labware (e.g., pipette tips, tubes):
-
Solid waste contaminated with small residual amounts of Rp-8-Br-cGMPS should be collected in a designated solid waste container.
-
If the labware is contaminated with a solution, absorb any excess liquid with an inert absorbent material (e.g., vermiculite, sand) before disposing of it as solid waste.
-
Decontaminate surfaces and equipment that have come into contact with the chemical by scrubbing with alcohol.
5. Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep the material into a dustpan and place it in a sealed container for disposal as non-hazardous solid waste. Avoid generating dust.
-
For liquid spills, absorb the solution with a non-combustible absorbent material.
-
Collect the absorbent material in a sealed container and dispose of it as non-hazardous solid waste.
-
Clean the spill area with soap and water.
Experimental Protocols and Signaling Pathways
Rp-8-Br-cGMPS is a valuable tool for studying the cGMP signaling pathway, a crucial intracellular cascade involved in numerous physiological processes.[6][7][8][9][10]
The cGMP Signaling Pathway and the Role of PKG Inhibitors
The following diagram illustrates the canonical cGMP signaling pathway and the point of intervention for PKG inhibitors like Rp-8-Br-cGMPS.
Caption: The cGMP signaling pathway, illustrating the inhibition of Protein Kinase G (PKG) by Rp-8-Br-cGMPS.
This pathway is initiated by signaling molecules like nitric oxide (NO) or natriuretic peptides (NP), which activate guanylate cyclases (sGC and pGC) to produce cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[6][7][9] cGMP then activates PKG, which phosphorylates downstream targets to elicit a cellular response.[6][8] Rp-8-Br-cGMPS acts as a competitive inhibitor of PKG, preventing the activation of the kinase and thereby blocking the downstream effects of cGMP.[11][12] The signal is terminated by phosphodiesterases (PDEs) that hydrolyze cGMP to 5'-GMP.[10]
References
- 1. Rp-8-Br-PET-cGMPS | Protein Kinase G Inhibitors: R&D Systems [rndsystems.com]
- 2. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. cusabio.com [cusabio.com]
- 7. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 8. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Personal protective equipment for handling Rp-8-Br-cGMPS (sodium salt)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Rp-8-Br-cGMPS (sodium salt). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for Rp-8-Br-cGMPS (sodium salt) indicates that it is not classified as a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols to minimize exposure and prevent contamination.[1] The primary risks associated with handling this compound in its powdered form are inhalation of dust and contact with skin and eyes.
The following table summarizes the recommended personal protective equipment for handling Rp-8-Br-cGMPS (sodium salt).
| Protection Level | Equipment | Purpose | Standard |
| Minimum | Lab Coat | Protects skin and clothing from spills. | Standard laboratory coat. |
| Safety Glasses with Side Shields | Protects eyes from airborne particles.[2] | ANSI Z87.1 approved. | |
| Disposable Nitrile Gloves | Prevents skin contact.[2] | ASTM D6319. Change gloves immediately if contaminated.[2] | |
| Enhanced (for weighing or potential for aerosolization) | All minimum PPE plus: | ||
| Chemical Splash Goggles | Provides a better seal around the eyes to protect against fine dust and splashes.[2] | ANSI Z87.1 approved. | |
| N95 Respirator | Minimizes inhalation of fine powder. Use is recommended when handling outside of a fume hood or if dust is generated. | NIOSH-approved. | |
| Face Shield | Provides an additional layer of protection for the face from splashes, to be worn in conjunction with goggles.[2] | ANSI Z87.1 approved. |
II. Operational Plan for Safe Handling
Follow these step-by-step instructions for the safe handling of Rp-8-Br-cGMPS (sodium salt).
1. Preparation:
- Read and understand the Safety Data Sheet (SDS) before use.
- Ensure a chemical fume hood is available and functioning correctly, especially for weighing and preparing stock solutions.
- Assemble all necessary PPE as outlined in the table above.
- Have a designated waste container ready for disposal of contaminated materials.
2. Weighing and Aliquoting:
- Perform all weighing and aliquoting of the powdered compound inside a chemical fume hood to minimize inhalation risk.
- Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.
- Close the container tightly after use.
3. Solution Preparation:
- When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
- If sonication is required, ensure the container is securely capped.
4. Post-Handling:
- Wipe down the work area (fume hood, benchtop) with a suitable cleaning agent.
- Remove PPE in the correct order to avoid cross-contamination: gloves, goggles/face shield, lab coat.
- Wash hands thoroughly with soap and water after removing gloves.[2]
III. Disposal Plan
As Rp-8-Br-cGMPS (sodium salt) is not classified as a hazardous material, standard disposal procedures for non-hazardous chemical waste should be followed. However, always adhere to your institution's specific waste disposal guidelines.
1. Unused Compound:
- Dispose of the solid compound as non-hazardous solid chemical waste. Do not dispose of it in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Contaminated Materials:
- Gloves, Weighing Paper, and Other Solids: Place in a designated solid waste container.
- Empty Containers: Rinse the container with a suitable solvent. The rinsate should be disposed of as non-hazardous liquid waste. Deface the label of the empty container before disposing of it in the regular trash or glass recycling, as per institutional policy.
- Aqueous Solutions: Small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, but this is highly dependent on local regulations. Consult your institution's EHS office before disposing of any chemical waste down the drain.
3. Spills:
- In the event of a small spill, wear appropriate PPE.
- Cover the spill with an absorbent material.
- Carefully collect the absorbed material and place it in a sealed container for disposal as non-hazardous waste.
- Clean the spill area with a suitable solvent.
IV. Logical Relationships in PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with Rp-8-Br-cGMPS (sodium salt).
Caption: PPE selection workflow for Rp-8-Br-cGMPS (sodium salt).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
